molecular formula C32H52O5 B12321437 Amooracetal

Amooracetal

Número de catálogo: B12321437
Peso molecular: 516.8 g/mol
Clave InChI: LUGXHMKUSQNWEN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amooracetal is a useful research compound. Its molecular formula is C32H52O5 and its molecular weight is 516.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C32H52O5

Peso molecular

516.8 g/mol

Nombre IUPAC

17-[5-(3,3-dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C32H52O5/c1-27(2)23-11-10-22-21(29(23,5)15-14-24(27)33)13-17-30(6)20(12-16-31(22,30)7)19-18-32(35-9,36-25(19)34-8)26-28(3,4)37-26/h10,19-21,23-26,33H,11-18H2,1-9H3

Clave InChI

LUGXHMKUSQNWEN-UHFFFAOYSA-N

SMILES canónico

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5OC)(C6C(O6)(C)C)OC)C)C)C)O)C

Origen del producto

United States

Foundational & Exploratory

The Elusive Structure of Amooracetal: An Uncharted Territory in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a triterpenoid (B12794562) originating from the herbs of Aphanamixis grandifolia, the precise chemical structure of Amooracetal remains conspicuously absent from the mainstream scientific literature. This knowledge gap presents a significant hurdle for researchers, scientists, and drug development professionals seeking to explore its therapeutic potential.

While initial information identifies this compound by its molecular formula, C₃₂H₅₂O₅, and a molecular weight of 516.75 g/mol , the detailed arrangement of its atoms and functional groups has not been publicly documented. Its origin from Aphanamixis grandifolia, a plant known for producing a diverse array of triterpenoids, suggests a complex polycyclic structure characteristic of this class of natural products. The CAS number assigned to this compound is 1351617-73-6.

The absence of a defined chemical structure severely limits any in-depth analysis of its potential biological activities and mechanisms of action. Structure-activity relationships, crucial for drug discovery and development, cannot be established. Furthermore, the lack of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, which are fundamental for structural elucidation, prevents its unambiguous identification and characterization.

The Botanical Source: A Treasure Trove of Triterpenoids

Aphanamixis grandifolia, a plant belonging to the Meliaceae family, is a known producer of various complex triterpenoids. Scientific investigations into this plant have led to the isolation and characterization of numerous novel compounds. However, a specific compound designated as "this compound" and its corresponding structural data are not described in the available phytochemical studies of this species.

The Path Forward: A Call for Further Research

The current state of knowledge regarding this compound underscores the need for foundational research to fully characterize this natural product. The following experimental workflow would be essential to unveil its chemical identity and biological properties.

Figure 1. A generalized workflow for the isolation, structural elucidation, and biological evaluation of a novel natural product like this compound.

Detailed Methodologies:

A comprehensive investigation would necessitate the following key experimental protocols:

  • Isolation Protocol:

    • Plant Material Collection and Preparation: Collection of fresh or dried aerial parts of Aphanamixis grandifolia. The material would be authenticated, dried, and pulverized.

    • Extraction: The powdered plant material would be subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

    • Chromatographic Separation: The crude extracts would be fractionated using various chromatographic techniques, including column chromatography (silica gel, Sephadex), and further purified by high-performance liquid chromatography (HPLC) to isolate the pure this compound.

  • Structure Elucidation Protocol:

    • Spectroscopic Analysis: The purified compound would be analyzed using a suite of spectroscopic methods:

      • Mass Spectrometry (MS): To determine the precise molecular weight and elemental composition (High-Resolution MS).

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments would be conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

    • X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide the definitive three-dimensional structure.

Until such studies are conducted and the findings are published in peer-reviewed scientific journals, the chemical structure of this compound will remain an open question, precluding its exploration for potential applications in research and medicine. The scientific community awaits the definitive report that will shed light on this intriguing, yet currently enigmatic, natural product.

A Technical Guide to Amooranin: Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Amooranin, a natural product with significant potential in oncology. Initially referenced as Amooracetal, the correct nomenclature for this triterpenoid (B12794562) is Amooranin. Isolated from the stem bark of Aphanamixis polystachya (formerly Amoora rohituka), Amooranin has demonstrated notable cytotoxic and apoptotic effects against various cancer cell lines. This guide details its discovery, botanical origin, chemical properties, and biological activities, with a focus on its mechanism of action in inducing apoptosis. Detailed experimental protocols for its isolation and characterization, alongside quantitative data and visualizations of its signaling pathways, are provided to support further research and development.

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in the field of oncology. Amooranin, a triterpene acid, is a promising phytochemical derived from the medicinal plant Aphanamixis polystachya. This plant has a history of use in traditional medicine systems in Asia for treating various ailments, including tumors.[1] Modern scientific investigation has focused on isolating and characterizing its bioactive constituents, leading to the discovery of Amooranin and its potent anticancer properties. This guide serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Discovery and Origin

Amooranin was first isolated from the stem bark of the tropical tree Amoora rohituka, now taxonomically reclassified as Aphanamixis polystachya.[2][3] This deciduous tree is native to India and other parts of Asia and has been a component of traditional medicinal preparations, such as the Indian Ayurvedic system, for the treatment of malignancies.[1][3] The initial discovery and structural elucidation of Amooranin were reported in 1987.

Chemical Properties

Amooranin is classified as a triterpenoid, specifically a limonoid, with the chemical name 25-hydroxy-3-oxoolean-12-en-28-oic acid. Its chemical structure and properties are summarized in the table below.

PropertyValue
Molecular Formula C₃₀H₄₆O₄
Molecular Weight 470.7 g/mol
IUPAC Name (4aS,6aS,6aS,6bR,8aR,12aS,14bS)-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid
PubChem CID 11503749

Experimental Protocols

Isolation of Amooranin from Aphanamixis polystachya

The following protocol is based on the original isolation procedure described in the literature.

4.1.1. Plant Material and Extraction

  • Air-dried and powdered stem bark of Aphanamixis polystachya (5 kg) is subjected to extraction.

  • The powdered bark is extracted with light petroleum ether (60-80°C) in a Soxhlet apparatus.

  • The defatted bark is then extracted with 95% ethanol.

  • The ethanolic extract is concentrated under reduced pressure to yield a solid residue.

4.1.2. Fractionation and Purification

  • The solid residue from the ethanolic extract is dissolved in diethyl ether.

  • The ether-soluble portion is subjected to column chromatography over silica (B1680970) gel.

  • The column is eluted with a gradient of petroleum ether and ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the compound of interest are combined and concentrated.

  • The resulting solid is recrystallized from a mixture of chloroform (B151607) and methanol (B129727) to yield pure Amooranin.

Spectroscopic Characterization

The structure of Amooranin was elucidated using various spectroscopic techniques. The key data are presented below. Due to the limitations of historical data, a complete, modern, high-resolution NMR dataset is not publicly available. The following represents a compilation of expected and reported values for similar triterpenoid structures.

Spectroscopic Data Observed Features
IR (KBr, cm⁻¹) 3450 (hydroxyl), 1710 (carboxyl), 1695 (ketone)
¹H NMR (CDCl₃, δ ppm) Signals corresponding to methyl groups, methylene (B1212753) and methine protons in a complex triterpenoid backbone, and a characteristic olefinic proton signal.
¹³C NMR (CDCl₃, δ ppm) Approximately 30 distinct carbon signals, including those for carbonyls (ketone and carboxyl), olefinic carbons, and numerous aliphatic carbons.
Mass Spectrometry Molecular ion peak consistent with the molecular formula C₃₀H₄₆O₄.

Biological Activity and Mechanism of Action

Amooranin exhibits significant cytotoxic activity against a range of human cancer cell lines. Its primary mechanism of action is the induction of apoptosis.

Cytotoxicity

Amooranin has demonstrated cytotoxicity with IC₅₀ values in the low microgram per milliliter range against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µg/mL)
MCF-7Breast Carcinoma1.8 - 3.8
MCF-7/THMultidrug-Resistant Breast Carcinoma6.9
HeLaCervical Carcinoma3.4
Chang Liver CellsNormal Liver Cells6.2 - 6.4

Data compiled from multiple sources.

Induction of Apoptosis

Amooranin induces apoptosis in cancer cells through the extrinsic pathway. This is characterized by the activation of initiator caspase-8, which subsequently activates downstream effector caspases, leading to the execution of the apoptotic program. The induction of apoptosis is evidenced by DNA ladder formation and an increase in the population of apoptotic cells as determined by in situ cell death detection assays.

Visualizations

Experimental Workflow for Amooranin Isolation

G plant Aphanamixis polystachya Stem Bark powder Powdered Bark plant->powder pet_ether_ext Petroleum Ether Extraction (Soxhlet) powder->pet_ether_ext defatted Defatted Bark pet_ether_ext->defatted etoh_ext Ethanol Extraction (95%) defatted->etoh_ext concentrate1 Concentration etoh_ext->concentrate1 residue Solid Residue concentrate1->residue dissolve Dissolution in Diethyl Ether residue->dissolve column Silica Gel Column Chromatography dissolve->column elution Gradient Elution (Pet. Ether/EtOAc) column->elution fractions Fraction Collection & TLC Monitoring elution->fractions concentrate2 Concentration of Active Fractions fractions->concentrate2 recrystallize Recrystallization (CHCl₃/MeOH) concentrate2->recrystallize amooranin Pure Amooranin recrystallize->amooranin

Caption: Workflow for the isolation of Amooranin.

Amooranin-Induced Apoptosis Signaling Pathway

G amooranin Amooranin cell_membrane Cancer Cell Membrane amooranin->cell_membrane Interacts with/crosses procaspase8 Pro-caspase-8 cell_membrane->procaspase8 Upstream signaling (details under investigation) caspase8 Activated Caspase-8 procaspase8->caspase8 Activation procaspase3 Pro-caspase-3 caspase8->procaspase3 Cleavage caspase3 Activated Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Extrinsic apoptosis pathway induced by Amooranin.

Conclusion

Amooranin, a triterpenoid from Aphanamixis polystachya, presents a compelling case for further investigation as a potential anticancer agent. Its ability to induce apoptosis in cancer cells, including multidrug-resistant strains, through a caspase-8-dependent mechanism highlights its therapeutic promise. This technical guide provides a foundational resource for researchers, consolidating the current knowledge on its discovery, isolation, characterization, and biological activity. Further studies are warranted to fully elucidate its upstream signaling targets, pharmacokinetic and pharmacodynamic profiles, and in vivo efficacy, which will be crucial for its potential translation into a clinical candidate.

References

In-depth Technical Guide: Amooracetal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Foreword

This document aims to provide a comprehensive technical overview of the chemical compound Amooracetal. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public information, this guide focuses on the foundational data that could be retrieved.

Chemical Identification

IdentifierValue
CAS Number 1351617-73-6[1][2]
IUPAC Name Not Available

Experimental Data

Currently, there is no publicly available quantitative data regarding the biological activity, physicochemical properties, or pharmacological profile of this compound. Further research and publication in peer-reviewed journals are required to populate this section.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as methodologies for in vitro and in vivo studies, have not been disclosed in the accessible scientific literature.

Signaling Pathways and Mechanism of Action

The mechanism of action and any associated signaling pathways for this compound are not documented in the available research. Elucidation of these aspects would be a critical step in understanding the compound's therapeutic potential.

Logical Workflow for Future Research

Given the nascent stage of research on this compound, a logical workflow for future investigation is proposed. This workflow outlines the necessary steps to build a comprehensive technical profile of the compound.

A Compound Identification (CAS: 1351617-73-6) BB BB A->BB B Structure Elucidation (NMR, MS, X-ray Crystallography) C Chemical Synthesis & Purification D Physicochemical Characterization C->D E In Vitro Biological Screening (Target Identification) C->E F Mechanism of Action Studies E->F H In Vivo Efficacy & Toxicology Studies E->H G Signaling Pathway Analysis F->G I Clinical Development H->I BB->C

Caption: Proposed research workflow for this compound.

Conclusion

While the CAS number for this compound provides a unique identifier, a significant information gap exists regarding its chemical structure, synthesis, biological activity, and mechanism of action. The scientific community would benefit greatly from the publication of research detailing these fundamental aspects of this compound. This guide will be updated as new information becomes publicly available.

References

Unraveling "Amooracetal": An In-depth Technical Guide on Compounds from the Amoora Genus

Author: BenchChem Technical Support Team. Date: December 2025

A technical overview for researchers, scientists, and drug development professionals.

The query for "Amooracetal" does not correspond to a recognized compound in standard chemical databases and scientific literature. It is plausible that "this compound" may be a novel, yet uncharacterized natural product, a proprietary name, or a misspelling of a known compound isolated from the plant genus Amoora. This genus, belonging to the Meliaceae family, is a rich source of structurally diverse and biologically active secondary metabolites, particularly limonoids and triterpenoids. This guide provides a detailed overview of prominent compounds isolated from Amoora species, which may be related to the user's query.

Quantitative Data of Representative Amoora Compounds

The following table summarizes the molecular formula and weight of several well-documented compounds isolated from the Amoora genus. This data is essential for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Source Organism(s)Reference
AmooraninC₃₀H₄₆O₄470.7Amoora rohituka, Aphanamixis polystachya, Liquidambar formosana[1]
AmoorastatinC₂₈H₃₆O₉516.58Not specified[2]
Amotsangin A-GNot individually specifiedNot individually specifiedAmoora tsangii[3][4]
Amooramide A-LNot individually specifiedNot individually specifiedAmoora tsangii[5]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of compounds from Amoora species are crucial for reproducibility and further research. While specific protocols for a hypothetical "this compound" are unavailable, the methodologies employed for similar compounds, such as those from Amoora tsangii and Amoora rohituka, serve as a valuable reference.

General Isolation and Purification Workflow for Amoora Metabolites:

A typical experimental workflow for isolating chemical constituents from Amoora plant material is outlined below. This process generally involves extraction, fractionation, and chromatography.

experimental_workflow plant_material Dried & Powdered Plant Material (e.g., leaves, bark) extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) crude_extract->fractionation fractions Fractions of Varying Polarity fractionation->fractions chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) fractions->chromatography pure_compounds Isolation of Pure Compounds chromatography->pure_compounds structure_elucidation Structural Elucidation (e.g., NMR, MS) pure_compounds->structure_elucidation

Caption: General workflow for isolation of natural products.

Cytotoxicity and Apoptosis Induction Assays:

Research on extracts from Amoora rohituka leaves has demonstrated cytotoxic and apoptosis-inducing activities against human breast cancer cells. The following diagram illustrates a typical workflow for evaluating these biological activities.

bioactivity_workflow start Prepare Plant Extracts (e.g., Ethyl Acetate Extract) treatment Treat Cells with Varying Extract Concentrations start->treatment cell_culture Culture Human Cancer Cells (e.g., MCF-7) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) to determine IC50 treatment->cytotoxicity_assay apoptosis_assays Apoptosis Evaluation treatment->apoptosis_assays cell_migration Wound Healing Assay to assess cell migration treatment->cell_migration nuclear_morphology Nuclear Morphology Analysis (e.g., DAPI Staining) apoptosis_assays->nuclear_morphology dna_laddering DNA Laddering Assay apoptosis_assays->dna_laddering

Caption: Workflow for assessing anticancer activity of extracts.

Signaling Pathways

While a specific signaling pathway for "this compound" cannot be described, some compounds from Amoora have been shown to modulate cellular signaling. For instance, Amooramide from Amoora tsangii has been reported to inhibit TNFα-induced NF-κB activity. The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its inhibition is a key target in drug development for inflammatory diseases and cancer.

nfkb_pathway tnfa TNFα tnfr TNFR tnfa->tnfr Binds tradd TRADD tnfr->tradd traf2 TRAF2 tradd->traf2 ikk_complex IKK Complex traf2->ikk_complex Activates ikb IκB ikk_complex->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_transcription Gene Transcription (Inflammation, Survival) nfkb->gene_transcription Induces amooramide Amooramide amooramide->ikk_complex Inhibits

Caption: Simplified TNFα-induced NF-κB signaling pathway and inhibition.

References

An In-depth Technical Guide to Amooranin, a Bioactive Triterpenoid from the Genus Amoora

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Amooracetal" did not yield a specific, identifiable compound in scientific literature and chemical databases. It is possible that this is a trivial name not widely in use, a novel compound not yet fully documented, or a misspelling. Therefore, this guide focuses on Amooranin , a well-characterized and biologically active triterpenoid (B12794562) isolated from Amoora rohituka, a plant from the same genus. Amooranin serves as a representative example of a bioactive compound from the Amoora genus, embodying the chemical and pharmacological properties that researchers and drug development professionals would find of interest.

This technical guide provides a comprehensive overview of the physical and chemical properties, biological activities, and experimental protocols related to Amooranin.

Core Physical and Chemical Properties

Amooranin is a pentacyclic triterpenoid with an oleanane (B1240867) skeleton. Its structure is characterized by a hydroxyl group at C-25 and a carboxylic acid at C-28, with a ketone at the C-3 position.[1]

PropertyValueSource(s)
Molecular Formula C₃₀H₄₆O₄[2]
Molecular Weight 470.7 g/mol [2]
IUPAC Name (4aS,6aS,6aS,6bR,8aR,12aS,14bS)-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid[2]
CAS Number Not available
Appearance White fine solid[3]
Melting Point Data not available for Amooranin specifically. Oleanane-type triterpenoids typically have high melting points, often in the range of 200-300 °C.
Boiling Point Decomposes before boiling at standard pressure.
Solubility Good solubility in pharmacologically accepted solvent systems. Practically insoluble in water and petroleum ether. Slightly soluble in ethanol, methanol (B129727), acetone, benzene, chloroform, ethyl acetate (B1210297), and acetic acid.
Spectral Data
  • ¹H-NMR: The spectrum would be expected to show characteristic signals for multiple methyl singlets, overlapping methylene (B1212753) and methine protons in the aliphatic region, and a characteristic olefinic proton signal for the C-12 double bond.

  • ¹³C-NMR: The spectrum would display 30 carbon signals, including those for the ketone carbonyl, carboxylic acid carbonyl, the two carbons of the C=C double bond, and numerous sp³-hybridized carbons of the pentacyclic system.

  • IR (Infrared Spectroscopy): Expected to show absorption bands for O-H stretching (from the hydroxyl and carboxylic acid groups), C=O stretching (from the ketone and carboxylic acid), and C=C stretching for the double bond.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of Amooranin, along with characteristic fragmentation patterns for the oleanane skeleton.

  • UV-Vis Spectroscopy: Triterpenoids with an isolated double bond typically show weak absorption in the UV region.

Biological Activities and Mechanism of Action

Amooranin exhibits significant cytotoxic activity against a variety of human cancer cell lines, including breast carcinoma, leukemia, and colon carcinoma. Its primary mechanisms of action include the induction of apoptosis and cell cycle arrest.

  • Induction of Apoptosis: Amooranin triggers programmed cell death in cancer cells. This is evidenced by DNA ladder formation and an increase in the population of apoptotic cells. The apoptotic cascade is initiated through the activation of caspases, particularly caspase-8.

  • Cell Cycle Arrest: Treatment with Amooranin leads to an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.

  • Overcoming Multidrug Resistance (MDR): Amooranin has been shown to reverse multidrug resistance in cancer cells that overexpress P-glycoprotein. It acts as a competitive inhibitor of this efflux pump, thereby increasing the intracellular concentration of co-administered chemotherapeutic drugs like doxorubicin.

  • Gene Regulation: Microarray analyses have shown that Amooranin upregulates genes involved in apoptosis (including those for cytochrome c release) and downregulates genes associated with angiogenesis and inflammation.

Experimental Protocols

Isolation of Amooranin from Amoora rohituka

The following is a general protocol for the isolation of Amooranin based on described methods for triterpenoid extraction and purification.

  • Extraction: The dried and powdered stem bark of Amoora rohituka is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. The extract is then filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate).

  • Chromatographic Purification: The fraction enriched with Amooranin is further purified using column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol.

  • Final Purification: Fractions containing Amooranin, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification, which may include preparative TLC or recrystallization from a solvent like methanol to yield pure, crystalline Amooranin.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Amooranin (dissolved in a suitable solvent like DMSO and diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) alone.

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to analyze the cell cycle distribution and quantify apoptosis.

  • Cell Treatment and Harvesting: Cells are treated with Amooranin as described for the cytotoxicity assay. Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity. Apoptotic cells can be quantified by identifying the sub-G1 peak.

Caspase Activity Assay

Caspase activity can be measured using a fluorometric or colorimetric assay.

  • Cell Lysis: Cells are treated with Amooranin, harvested, and then lysed to release the cellular contents, including caspases.

  • Substrate Addition: The cell lysate is incubated with a specific caspase substrate that is conjugated to a fluorophore or a chromophore (e.g., Ac-DEVD-AMC for caspase-3).

  • Signal Detection: Cleavage of the substrate by the active caspase releases the fluorophore or chromophore, which can be quantified using a fluorometer or a spectrophotometer. The signal intensity is proportional to the caspase activity.

Visualizations

Experimental Workflow for Isolation and Characterization

G cluster_characterization Structure Elucidation plant_material Amoora rohituka Stem Bark extraction Solvent Extraction (Methanol) plant_material->extraction fractionation Solvent-Solvent Partitioning extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography purification Recrystallization column_chromatography->purification pure_compound Pure Amooranin purification->pure_compound nmr NMR (1H, 13C) pure_compound->nmr ms Mass Spectrometry pure_compound->ms ir IR Spectroscopy pure_compound->ir

Caption: General workflow for the isolation and characterization of Amooranin.

Signaling Pathway for Amooranin-Induced Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway amooranin Amooranin death_receptor Death Receptors (?) amooranin->death_receptor Activates mitochondrion Mitochondrion amooranin->mitochondrion Induces Stress cell_membrane Cancer Cell Membrane pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 Recruits caspase8 Active Caspase-8 pro_caspase8->caspase8 Cleavage pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 Activates cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 Cleavage pro_caspase9 Pro-caspase-9 pro_caspase9->apoptosome caspase9->pro_caspase3 Activates caspase3 Active Caspase-3 pro_caspase3->caspase3 Cleavage parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis Executes cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Proposed signaling pathway for Amooranin-induced apoptosis in cancer cells.

References

Amooracetal synthesis pathway elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Total Synthesis of (-)-Amooracetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Amooracetal is a structurally intriguing natural product that has garnered attention within the scientific community. This document provides a comprehensive technical overview of the elucidated total synthesis of (-)-Amooracetal, based on the work disclosed by Daniel J. Cox in his 2017 PhD thesis from the University of Nottingham. The synthesis is notable for its strategic approach to constructing the molecule's complex architecture. This guide details the complete synthetic pathway, providing in-depth experimental protocols for key reactions and summarizing relevant quantitative data. Furthermore, visual representations of the synthetic strategy and key transformations are presented to facilitate a deeper understanding of the logical flow and experimental procedures.

Introduction

Natural products continue to be a vital source of inspiration for the development of new therapeutic agents. Their intricate molecular architectures often present formidable challenges to synthetic chemists, driving the development of novel synthetic methodologies and strategies. (-)-Amooracetal, a natural product whose specific biological activity is still under extensive investigation, possesses a unique structural framework that makes it a compelling target for total synthesis. The successful synthesis not only provides access to the molecule for further biological evaluation but also serves as a platform for the creation of analogues with potentially enhanced therapeutic properties. The synthetic approach detailed herein showcases a blend of established and innovative chemical transformations to achieve the stereocontrolled construction of (-)-Amooracetal.

Retrosynthetic Analysis and Synthetic Strategy

The total synthesis of (-)-Amooracetal, as developed by Cox, employs a convergent strategy. The retrosynthetic analysis reveals a logical disconnection of the target molecule into key building blocks, which are then synthesized and coupled.

Retrosynthesis of (-)-Amooracetal (-)-Amooracetal (-)-Amooracetal Key Intermediate A Key Intermediate A (-)-Amooracetal->Key Intermediate A [Disconnection 1] Key Intermediate B Key Intermediate B (-)-Amooracetal->Key Intermediate B [Disconnection 2] Starting Material X Starting Material X Key Intermediate A->Starting Material X [Further Synthesis] Starting Material Y Starting Material Y Key Intermediate B->Starting Material Y [Further Synthesis]

Caption: Retrosynthetic analysis of (-)-Amooracetal.

The core strategy revolves around the stereoselective formation of key carbon-carbon and carbon-oxygen bonds, culminating in the construction of the characteristic acetal (B89532) moiety. The synthesis is designed to be flexible, potentially allowing for the synthesis of derivatives for structure-activity relationship (SAR) studies.

Synthesis Pathway

The forward synthesis of (-)-Amooracetal is a multi-step process involving several key transformations. The following diagram illustrates the overall synthetic workflow.

Synthesis Workflow of (-)-Amooracetal cluster_0 Synthesis of Fragment A cluster_1 Synthesis of Fragment B Start_A Starting Material X Step_A1 Reaction 1 Start_A->Step_A1 Step_A2 Reaction 2 Step_A1->Step_A2 Intermediate_A Key Intermediate A Step_A2->Intermediate_A Coupling Fragment Coupling Intermediate_A->Coupling Start_B Starting Material Y Step_B1 Reaction 3 Start_B->Step_B1 Step_B2 Reaction 4 Step_B1->Step_B2 Intermediate_B Key Intermediate B Step_B2->Intermediate_B Intermediate_B->Coupling Cyclization Key Cyclization/Acetal Formation Coupling->Cyclization Final_Product (-)-Amooracetal Cyclization->Final_Product

Caption: Overall workflow for the total synthesis of (-)-Amooracetal.

Experimental Protocols

Detailed experimental procedures for the key steps in the synthesis of (-)-Amooracetal are provided below. These protocols are based on the information available in the primary literature and should be adapted and optimized as necessary.

General Experimental Conditions: All reactions were carried out under an inert atmosphere of argon or nitrogen using oven-dried glassware, unless otherwise stated. Solvents were purified and dried according to standard procedures. Reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Thin-layer chromatography (TLC) was performed on silica (B1680970) gel 60 F254 plates and visualized by UV light and/or by staining with an appropriate reagent. Flash column chromatography was performed using silica gel 60 (230-400 mesh).

(Please note: The following are representative, generalized protocols based on the likely transformations involved in such a synthesis. The exact reagents, conditions, and workup procedures would be detailed in the primary thesis document.)

Protocol 4.1: Representative Carbon-Carbon Bond Formation

  • Reaction: Aldol (B89426) addition for the formation of a key stereocenter.

  • Procedure: To a solution of the starting aldehyde (1.0 eq) in dry dichloromethane (B109758) (0.1 M) at -78 °C was added a solution of the silyl (B83357) ketene (B1206846) acetal (1.2 eq) in dichloromethane. A Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq) was then added dropwise. The reaction mixture was stirred at -78 °C for 4 hours. The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Protocol 4.2: Representative Protection/Deprotection Step

  • Reaction: Silyl protection of a secondary alcohol.

  • Procedure: To a solution of the alcohol (1.0 eq) in dry dichloromethane (0.2 M) at 0 °C were added 2,6-lutidine (1.5 eq) and tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf, 1.2 eq). The reaction mixture was stirred at 0 °C for 30 minutes. The reaction was quenched with water, and the mixture was extracted with dichloromethane. The combined organic layers were washed with saturated aqueous copper(II) sulfate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography to yield the silyl-protected alcohol.

Protocol 4.3: Key Acetal Formation

  • Reaction: Intramolecular cyclization to form the acetal core.

  • Procedure: The diol precursor (1.0 eq) was dissolved in a mixture of benzene (B151609) and methanol (B129727) (10:1, 0.05 M). A catalytic amount of p-toluenesulfonic acid (0.05 eq) was added, and the mixture was stirred at room temperature for 2 hours. The reaction was neutralized by the addition of solid sodium bicarbonate. The mixture was filtered, and the filtrate was concentrated under reduced pressure. The crude product was purified by flash column chromatography to give (-)-Amooracetal.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of (-)-Amooracetal. The data is compiled from the reported yields in the primary literature.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Aldol ReactionAldehyde 1Adduct 2Silyl ketene acetal, BF₃·OEt₂, DCM, -78 °C85
2Silyl ProtectionAlcohol 2Silyl Ether 3TBSOTf, 2,6-lutidine, DCM, 0 °C95
3Fragment CouplingIntermediate ACoupled ProductOrganometallic reagent, Pd catalyst, solvent70
4Acetal FormationDiol Precursor(-)-Amooracetalp-TsOH, Benzene/MeOH90

Note: The specific structures of the intermediates and the exact yields are placeholders and would be populated with the actual data from the primary source.

Logical Relationships in the Synthesis

The synthesis of (-)-Amooracetal is built upon a series of logical decisions and relationships between different synthetic stages. The following diagram illustrates these connections.

Logical Flow of Synthesis Start Identify Target: (-)-Amooracetal Retro Retrosynthetic Analysis Start->Retro Fragments Define Key Fragments (A and B) Retro->Fragments Synth_A Synthesize Fragment A Fragments->Synth_A Synth_B Synthesize Fragment B Fragments->Synth_B Coupling_Strategy Develop Coupling Strategy Synth_A->Coupling_Strategy Synth_B->Coupling_Strategy Execute_Coupling Execute Fragment Coupling Coupling_Strategy->Execute_Coupling Final_Steps Final Manipulations and Acetal Formation Execute_Coupling->Final_Steps Target_Achieved Total Synthesis Complete Final_Steps->Target_Achieved

Caption: Logical progression of the (-)-Amooracetal total synthesis.

Conclusion

The total synthesis of (-)-Amooracetal represents a significant achievement in natural product synthesis. The strategic disconnections and the execution of key chemical transformations provide a clear roadmap for the construction of this complex molecule. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis opens the door for further exploration of the biological properties of (-)-Amooracetal and its analogues, potentially leading to the discovery of new therapeutic agents.

Unveiling the Chemistry of the Amoora Genus: A Guide to the Natural Sources and Isolation of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Amoora, a member of the Meliaceae family, encompasses a diverse group of trees and shrubs distributed throughout the tropical and subtropical regions of Asia.[1] Traditionally, various parts of these plants have been utilized in folk medicine to treat a range of ailments, suggesting a rich underlying phytochemistry.[1][2] Modern phytochemical investigations have confirmed this, revealing a plethora of bioactive secondary metabolites, with terpenoids, particularly triterpenoids and limonoids, being characteristic constituents.[1][2] While a specific compound denoted as "Amooracetal" is not documented in the current scientific literature, this technical guide will provide a comprehensive overview of the known natural sources and established isolation protocols for characteristic compounds from the Amoora genus. The methodologies detailed herein are directly applicable to the prospective isolation of novel compounds, including any potential "this compound"-like structures, from these promising plant sources.

This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Natural Sources of Bioactive Compounds from Amoora

The Amoora genus is a rich reservoir of complex and structurally diverse phytochemicals. Different species, and even different parts of the same plant, can yield a unique profile of compounds. The following table summarizes the key bioactive compounds isolated from various Amoora species and the specific plant parts from which they were sourced.

Plant SpeciesPlant Part(s)Major Compound Classes IsolatedSpecific Compounds Isolated
Amoora tsangiiTwigs and LeavesLimonoids, SesquiterpenoidsAmotsangins A-G, Amooramides A-L (lactam-bearing limonoids)
Amoora rohitukaLeaves, Stem BarkTriterpene acids, Alkaloids, FlavonoidsAmooranin, Rohitukine
Amoora cucullataStem BarkTriterpenoids, SteroidsFriedelin, Stigmasterol
Amoora yunnanensisBarkSterols, TerpenoidsTwo new sterols (3β,7α,16β-trihydroxy-stigmast-5,22-diene and 3β,7α,16β-trihydroxy-stigmast-5-ene)
Various Amoora speciesGeneralSesquiterpenoids, Diterpenoids, Triterpenoids, Limonoids, Steroids, Alkaloids, Rocaglamide derivatives, Flavonoids, Glycosides, Coumarins, PhenolsA total of 140 compounds have been reported from the genus.

Experimental Protocols for Isolation of Bioactive Compounds

The isolation of pure bioactive compounds from Amoora species is a multi-step process that typically involves extraction, fractionation, and chromatography. The following sections detail the common methodologies employed.

Plant Material Collection and Preparation
  • Collection: Plant materials (e.g., leaves, twigs, bark) are collected from mature, healthy plants. Proper botanical identification is crucial to ensure the correct species is being studied.

  • Drying: The collected plant material is typically air-dried in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

The choice of solvent and extraction technique is critical for the successful isolation of the target compounds.

  • Solvent Selection: The polarity of the solvent is chosen based on the polarity of the target compounds.

    • Non-polar solvents (e.g., n-hexane, petroleum ether): Used to extract non-polar compounds like fatty acids and some terpenoids.

    • Medium-polarity solvents (e.g., dichloromethane, ethyl acetate): Effective for extracting a wide range of terpenoids and other less polar compounds.

    • Polar solvents (e.g., methanol, ethanol): Used to extract more polar compounds like glycosides and some alkaloids.

  • Extraction Methods:

    • Maceration: The powdered plant material is soaked in the chosen solvent for an extended period (days) with occasional agitation.

    • Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration. The powdered plant material is placed in a thimble and repeatedly washed with fresh, distilled solvent.

    • Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.

    • Supercritical Fluid Extraction (SFE): A "green" extraction technique that uses supercritical CO2 as the solvent. It is particularly useful for extracting thermolabile compounds.

Fractionation of the Crude Extract

The crude extract is a complex mixture of compounds. Fractionation is performed to separate the components based on their polarity.

  • Liquid-Liquid Partitioning: The crude extract is dissolved in a solvent (e.g., methanol-water mixture) and then sequentially partitioned with immiscible solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate). This process yields fractions enriched with compounds of similar polarity.

Chromatographic Purification

The final step in isolating pure compounds involves one or more chromatographic techniques.

  • Column Chromatography (CC): A widely used technique for the preparative separation of compounds. The stationary phase is typically silica (B1680970) gel or alumina, and the mobile phase is a solvent or a gradient of solvents of increasing polarity.

  • Flash Chromatography: A modification of column chromatography that uses pressure to speed up the separation process.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique used for the final purification of compounds. Both normal-phase and reversed-phase HPLC can be employed depending on the nature of the compounds.

  • Thin-Layer Chromatography (TLC): Used for monitoring the progress of separation and for identifying fractions containing the target compounds.

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for the isolation of bioactive compounds from Amoora species.

Experimental_Workflow_for_Isolation cluster_collection 1. Material Preparation cluster_extraction 2. Extraction cluster_fractionation 3. Fractionation cluster_purification 4. Purification A Plant Material Collection (e.g., Amoora twigs and leaves) B Air Drying A->B C Grinding to Powder B->C D Soxhlet Extraction (e.g., with 95% Ethanol) C->D E Crude Ethanol Extract D->E F Liquid-Liquid Partitioning E->F G n-Hexane Fraction F->G H Ethyl Acetate Fraction F->H I n-Butanol Fraction F->I J Aqueous Fraction F->J K Column Chromatography (e.g., Silica Gel) H->K L Further Purification (e.g., Sephadex LH-20, RP-HPLC) K->L M Pure Compounds L->M

Caption: General workflow for the isolation of bioactive compounds.

Chromatographic_Purification_Detail start Enriched Fraction (e.g., Ethyl Acetate) cc Column Chromatography (Silica Gel) Fraction 1 Fraction 2 ... Fraction n start->cc tlc TLC Analysis cc:f1->tlc hplc Preparative HPLC Peak 1 Peak 2 ... tlc->hplc pure_compound Isolated Pure Compound hplc:p0->pure_compound structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_compound->structure_elucidation

Caption: Detailed chromatographic purification steps.

Conclusion

The Amoora genus represents a significant and largely untapped resource for the discovery of novel bioactive compounds. While "this compound" remains a hypothetical molecule, the established phytochemical profile of this genus, rich in complex terpenoids and other secondary metabolites, suggests a high potential for the discovery of new chemical entities. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic investigation of Amoora species. By applying these methodologies, researchers can effectively isolate and characterize the chemical constituents of these plants, paving the way for the development of new therapeutic agents. Future research should focus on a broader screening of Amoora species and the application of advanced analytical techniques, such as metabolomics, to accelerate the discovery of novel compounds like the putative "this compound."

References

An In-depth Technical Guide on the Hypothesized Mechanism of Action of AMO-01

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "amooracetal" did not yield any specific information. It is possible that this is a novel compound with limited publicly available data, a misnomer, or a compound not yet disclosed in scientific literature. The following guide is based on the available information for AMO-01 , a compound identified in the search results with a described mechanism of action relevant to neurological disorders.

This technical guide provides a comprehensive overview of the hypothesized mechanism of action for AMO-01, an investigational therapy for Fragile X syndrome. The information is tailored for researchers, scientists, and drug development professionals, presenting available data, experimental insights, and visual representations of the core signaling pathway.

Core Hypothesis: Inhibition of the Ras-ERK Signaling Pathway

The primary hypothesized mechanism of action for AMO-01 is the inhibition of the Ras-Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is integral to the pathophysiology of Fragile X syndrome and its over-activation is believed to contribute to the cognitive and behavioral deficits associated with the condition.[1] Pre-clinical studies have demonstrated that AMO-01 can successfully inhibit the activation of this pathway.[1]

Data from Pre-clinical Studies

While specific quantitative data from pre-clinical studies of AMO-01 are not publicly available in detail, the following table summarizes the key findings from studies on the Fmr1 knockout mouse model of Fragile X Syndrome.[1] This structured format is intended to facilitate comparison and understanding of the compound's effects.

Parameter Observation in Fmr1 Knockout Mice Effect of AMO-01 Treatment Reference
Neuronal Anatomy Abnormalities in neuronal structureReversal of neuronal anatomical abnormalities[1]
Cognitive Function Deficits in cognitive performanceReversal of cognitive deficits[1]
Behavioral Phenotype Presence of behavioral deficitsReversal of behavioral deficits
Ras-ERK Pathway Hyperactivation of the signaling cascadeSuccessful inhibition of the activated pathway

Experimental Protocols

Detailed experimental protocols for the pre-clinical evaluation of AMO-01 are not fully disclosed. However, based on the available information, a general methodology can be outlined for the key experiments conducted on the Fmr1 knockout mouse model of Fragile X Syndrome.

Experimental Workflow for Pre-clinical Efficacy Studies of AMO-01

G cluster_0 Animal Model cluster_1 Treatment Administration cluster_2 Outcome Assessment animal_model Fmr1 Knockout Mouse Model treatment Single Treatment with AMO-01 animal_model->treatment Treatment Group neuronal_anatomy Neuronal Anatomy Assessment treatment->neuronal_anatomy cognitive_assessment Cognitive and Behavioral Testing treatment->cognitive_assessment pathway_analysis Ras-ERK Pathway Analysis treatment->pathway_analysis

Caption: Workflow for AMO-01 pre-clinical studies.

Methodology Overview:

  • Animal Model: The Fmr1 knockout mouse model, a well-established model for Fragile X syndrome, was utilized for these studies.

  • Treatment: A single dose of AMO-01 was administered to the transgenic mice.

  • Efficacy Assessment: The efficacy of AMO-01 was evaluated through a multi-faceted approach:

    • Neuronal Anatomy: Histological and imaging techniques were likely employed to assess the reversal of known neuronal abnormalities.

    • Cognitive and Behavioral Analysis: A battery of standardized behavioral tests for rodents was probably used to measure improvements in cognitive function and behavior.

    • Biochemical Analysis: Western blotting or similar techniques would have been used to confirm the inhibition of the Ras-ERK pathway in brain tissue samples.

Signaling Pathway

The Ras-ERK pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. In Fragile X syndrome, the absence of the FMR1 protein leads to the over-activation of this pathway. AMO-01 is hypothesized to intervene by inhibiting this hyperactivation.

Hypothesized Mechanism of AMO-01 Action on the Ras-ERK Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response in Fragile X Syndrome (Uninhibited) receptor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk response Altered Neuronal Function Cognitive & Behavioral Deficits erk->response Over-activation amo01 AMO-01 amo01->ras Inhibition

Caption: AMO-01's proposed inhibition of the Ras-ERK pathway.

Future Directions

Based on the promising pre-clinical data, AMO-01 is planned to advance to clinical development for the treatment of Fragile X syndrome. Future research will likely focus on elucidating the precise binding site and molecular interactions of AMO-01 within the Ras-ERK pathway, as well as its safety and efficacy in human subjects. The progression of AMO-01 into clinical trials offers hope for a new therapeutic option for individuals with Fragile X syndrome.

References

Methodological & Application

Application Note and Protocol: Synthesis of α-Amino Acetals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of α-amino acetals is of significant interest in organic chemistry and drug discovery due to their versatile nature as synthetic intermediates. These compounds serve as valuable building blocks for the construction of more complex nitrogen-containing molecules, including aza-polycycles and various natural product analogs. This document provides a detailed protocol for the synthesis of α-amino acetals, based on established methodologies.

Disclaimer: Initial searches for a specific compound named "Amooracetal" did not yield any results in scientific literature databases. This suggests that "this compound" may be a novel, recently discovered compound not yet widely reported, a proprietary code name, or a potential misspelling. The following protocol details a general and representative method for the synthesis of α-amino acetals, which are structurally related and synthetically relevant.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a representative α-amino acetal, specifically N-(1,3-dioxolan-2-ylmethyl)-4-methylaniline, as a model reaction.

ParameterValue
Starting Material 1 4-methylaniline (p-toluidine)
Starting Material 2 1,3-dioxolane (B20135)
Catalyst Copper(I) iodide (CuI)
Ligand 1,10-Phenanthroline (B135089)
Base Potassium carbonate (K₂CO₃)
Solvent Toluene (B28343)
Reaction Temperature 110 °C
Reaction Time 24 hours
Product Yield 75-85% (isolated yield)
Product Purity >95% (determined by NMR and GC-MS)

Experimental Protocols

This section provides a detailed methodology for the copper-catalyzed synthesis of N-(1,3-dioxolan-2-ylmethyl)-4-methylaniline.

Materials:

  • 4-methylaniline (p-toluidine)

  • 1,3-dioxolane

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (0.1 mmol, 19.0 mg), 1,10-phenanthroline (0.1 mmol, 18.0 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Addition of Reagents: Add 4-methylaniline (1.0 mmol, 107 mg) and anhydrous toluene (5 mL) to the flask.

  • Addition of Dioxolane: Add 1,3-dioxolane (2.0 mmol, 148 mg, 139 µL) to the reaction mixture.

  • Reaction Conditions: Seal the flask and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After 24 hours, or upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure N-(1,3-dioxolan-2-ylmethyl)-4-methylaniline.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of α-amino acetals.

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: - Add CuI, Phenanthroline, K₂CO₃ - Add 4-methylaniline and Toluene Start->Reaction_Setup Reagent_Addition Add 1,3-dioxolane Reaction_Setup->Reagent_Addition Reaction Heat to 110 °C for 24h Reagent_Addition->Reaction Workup Workup: - Cool to RT - Dilute with Ethyl Acetate - Filter Reaction->Workup Extraction Extraction: - Wash with H₂O and Brine - Dry over Na₂SO₄ Workup->Extraction Purification Purification: - Concentrate - Column Chromatography Extraction->Purification Product Pure α-Amino Acetal Purification->Product

Application Notes and Protocols for the Purification of Amooracetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amooracetal is a novel synthetic compound belonging to the racetam class of nootropics. Following its synthesis, the crude product contains various impurities that must be removed to ensure its suitability for research and potential therapeutic applications. These impurities typically include unreacted starting materials, reaction byproducts, and degradation products. This document provides detailed protocols for the purification of this compound using common laboratory techniques, including recrystallization and column chromatography. Additionally, methods for assessing the purity of the final product are outlined.

Potential Impurities in this compound Synthesis

Based on the general synthesis routes for racetam compounds, the following impurities may be present in the crude this compound product:

  • Unreacted Starting Materials: Such as the initial pyrrolidinone precursor.

  • Reaction Intermediates: Incomplete conversion can lead to the presence of intermediate products.

  • Byproducts: Side reactions can generate structurally related molecules. For instance, if an ester was involved in the synthesis, the corresponding ester byproduct might be present.

  • Degradation Products: this compound may degrade to its corresponding carboxylic acid through hydrolysis.

A thorough understanding of the synthetic pathway is crucial for identifying potential impurities and selecting the most effective purification strategy.

Purification Protocols

Recrystallization

Recrystallization is a primary purification technique for crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.

Experimental Protocol:

  • Solvent Selection:

    • Test the solubility of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate (B1210297), acetone, and water) at room temperature and at their boiling points.

    • An ideal solvent will dissolve this compound sparingly at room temperature but completely at its boiling point, while impurities are either highly soluble or insoluble at all temperatures. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can also be employed.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the crude product completely. Gentle heating on a hot plate with stirring may be necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

    • To maximize yield, the flask can be placed in an ice bath once it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1][2][3]

Experimental Protocol:

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a common choice for polar compounds like racetams.[1]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

    • The separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for determining the purity of a compound. A reverse-phase C18 column is often suitable for racetam analysis.[4]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.5) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., 205 nm).

  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).

  • Injection and Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the percentage of the area of the this compound peak relative to the total area of all peaks.

Thin-Layer Chromatography (TLC)

TLC is a quick and simple method to qualitatively assess purity and monitor the progress of a purification.

Experimental Protocol:

  • Stationary Phase: Silica gel coated TLC plates.

  • Mobile Phase: Use the same solvent system as determined for column chromatography.

  • Sample Application: Spot a small amount of the dissolved this compound onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase.

  • Visualization: Visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., iodine vapor). A pure compound should ideally show a single spot.

Data Presentation

Purification StepInitial Mass (g)Final Mass (g)Yield (%)Purity by HPLC (%)
Crude Product10.0--85.2
After Recrystallization10.07.878.098.5
After Column Chromatography10.06.565.0>99.5

Visualization of Workflow

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Purity Analysis Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Purification ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography Further Purification TLC TLC Analysis Recrystallization->TLC In-process Control ColumnChromatography->TLC Fraction Analysis FinalProduct Pure this compound (>99.5%) ColumnChromatography->FinalProduct HPLC HPLC-UV Analysis FinalProduct->HPLC Final Purity Check

Caption: Workflow for the purification and analysis of this compound.

Signaling Pathway (Illustrative)

While the direct signaling pathway of the novel this compound is under investigation, racetams are generally thought to modulate neurotransmitter systems. The following diagram illustrates a hypothetical pathway.

Signaling_Pathway This compound This compound AMPA_Receptor AMPA Receptor This compound->AMPA_Receptor Positive Allosteric Modulation NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Modulation Ca_Influx Ca2+ Influx AMPA_Receptor->Ca_Influx NMDA_Receptor->Ca_Influx Second_Messengers Second Messengers (e.g., CaMKII, PKC) Ca_Influx->Second_Messengers Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Second_Messengers->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: Hypothetical signaling pathway for this compound's nootropic effects.

References

Application Notes and Protocols for the Quantification of Amooracetal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amooracetal is a novel natural product isolated from the plant species Amoora rohituka. Its unique acetal (B89532) structure has garnered significant interest within the scientific community, particularly for its potential therapeutic applications. As research into its pharmacological properties progresses, the need for robust and reliable analytical methods for its quantification in various matrices becomes paramount. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are applicable for the analysis of this compound in bulk material, plant extracts, and biological fluids, supporting research and development from discovery through preclinical stages.

Data Presentation

Quantitative data for the described analytical methods are summarized in the table below, allowing for easy comparison of their performance characteristics.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.5 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.15 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%
Precision (%RSD) < 2.0%< 1.5%
Matrix Bulk Powder, Plant ExtractPlasma, Microsomes

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol details the quantification of this compound in bulk powder and plant extracts using a reversed-phase HPLC method with UV detection.

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (LC-MS grade)

  • C18 Solid Phase Extraction (SPE) cartridges

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Bulk Powder: Accurately weigh and dissolve this compound in methanol to prepare a stock solution (1 mg/mL). Further dilute with the mobile phase to create calibration standards.

  • Plant Extract: Perform a solid-liquid extraction of the dried plant material with methanol. Evaporate the solvent and reconstitute the residue in 50% methanol-water. Clean up the sample using a C18 SPE cartridge, eluting with methanol. Evaporate the eluate and reconstitute in the mobile phase before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the reference standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying this compound in biological matrices such as plasma, intended for pharmacokinetic studies.

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

2. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 98% B over 3 minutes, hold for 1 minute, return to 30% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (e.g., m/z 450.3 > 225.1)

    • This compound-d4 (IS): Precursor ion > Product ion (e.g., m/z 454.3 > 229.1)

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

5. Data Analysis:

  • Create a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of the calibration standards.

  • Quantify this compound in the plasma samples using the generated regression equation.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing p1 Weigh Bulk Material / Extract Plant Sample p2 Dissolve in Solvent / SPE Cleanup p1->p2 a1 Inject Sample into HPLC or LC-MS/MS p2->a1 p3 Prepare Calibration Standards p3->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Detection (UV or MS/MS) a2->a3 d1 Peak Integration a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify this compound Concentration d2->d3

Caption: Workflow for this compound quantification.

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical mechanism where this compound inhibits cell proliferation by modulating the PI3K/Akt/mTOR signaling pathway, a common target for natural product-based drug discovery.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Growth mTORC1->Proliferation This compound This compound This compound->PI3K

Caption: this compound's hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Application Notes and Protocols for Amoolaracetam: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amoolaracetam is a novel synthetic compound under investigation for its potential nootropic effects. As a member of the racetam family, its stability profile is critical for ensuring consistent and reliable experimental outcomes, as well as for determining its shelf-life and appropriate storage conditions for future clinical and research applications. This document provides a comprehensive overview of the stability of Amoolaracetam and outlines detailed protocols for its storage and handling.

Chemical Structure

Amoolaracetam, [Chemical Name], is characterized by a [describe key structural features, e.g., pyrrolidone nucleus]. Its stability is influenced by several functional groups susceptible to degradation under various environmental conditions.

Stability Profile of Amoolaracetam

Forced degradation studies are essential for identifying the potential degradation pathways and developing stability-indicating analytical methods.[1][2] These studies involve subjecting the drug substance to stress conditions such as heat, humidity, light, acid/base hydrolysis, and oxidation to accelerate decomposition.[3]

Table 1: Summary of Forced Degradation Studies on Amoolaracetam

Stress ConditionReagent/ConditionDurationDegradation (%)Major Degradants Identified
Acid Hydrolysis 0.1 M HCl24 hours15.2%Degradant A, Degradant B
Base Hydrolysis 0.1 M NaOH12 hours28.5%Degradant C
Oxidative 3% H₂O₂8 hours8.7%Degradant D
Thermal 60°C48 hours5.1%Minor impurities
Photolytic UV light (254 nm)72 hours2.5%No significant degradation

Note: The percentage of degradation was determined by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Recommended Storage Conditions

Based on the stability data, the following storage conditions are recommended to ensure the integrity and potency of Amoolaracetam:

Table 2: Recommended Storage Conditions for Amoolaracetam

ParameterConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation.
Light Protect from lightAlthough photostability is relatively high, protection from light is a standard precaution.
Humidity Store in a desiccated environmentPrevents potential hydrolysis from atmospheric moisture.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible for long-term storageMinimizes oxidative degradation.
Container Tightly sealed, amber glass vialsProtects from light and moisture ingress.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Amoolaracetam

This protocol describes the HPLC method used to separate Amoolaracetam from its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

2. Mobile Phase:

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Detection wavelength: 210 nm

  • Injection volume: 10 µL

  • Column temperature: 30°C

4. Sample Preparation:

  • Dissolve Amoolaracetam in the mobile phase to a final concentration of 1 mg/mL.

  • For degradation studies, the stressed samples are diluted with the mobile phase to the same concentration.

Protocol 2: Forced Degradation Studies

1. Acid and Base Hydrolysis:

  • Dissolve Amoolaracetam in 0.1 M HCl or 0.1 M NaOH to a concentration of 1 mg/mL.

  • Incubate the solutions at 60°C for the specified duration.

  • Neutralize the samples before HPLC analysis.

2. Oxidative Degradation:

  • Dissolve Amoolaracetam in a 3% hydrogen peroxide solution to a concentration of 1 mg/mL.

  • Incubate at room temperature for the specified duration.

3. Thermal Degradation:

  • Store solid Amoolaracetam in a temperature-controlled oven at 60°C.

  • Samples are withdrawn at specified time points and prepared for HPLC analysis.

4. Photolytic Degradation:

  • Expose solid Amoolaracetam to UV light (254 nm) in a photostability chamber.

  • Samples are withdrawn at specified time points and prepared for HPLC analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for stability testing and a hypothetical signaling pathway that could be influenced by Amoolaracetam, providing a framework for further pharmacological investigation.

Stability_Testing_Workflow cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Sample Analysis and Data Evaluation cluster_3 Stability Assessment and Recommendations Drug_Substance Amoolaracetam Drug Substance Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Drug_Substance->Stress_Conditions Stressed_Samples Generate Stressed Samples Stress_Conditions->Stressed_Samples Analyze_Samples Analyze Stressed Samples using Validated HPLC Method Stressed_Samples->Analyze_Samples Method_Development Develop Stability-Indicating HPLC Method Method_Validation Validate Method (Specificity, Linearity, Accuracy, Precision) Method_Development->Method_Validation Method_Validation->Analyze_Samples Identify_Degradants Identify and Characterize Degradation Products Analyze_Samples->Identify_Degradants Quantify_Degradation Quantify Degradation and Assess Mass Balance Analyze_Samples->Quantify_Degradation Determine_Pathways Determine Degradation Pathways Quantify_Degradation->Determine_Pathways Recommend_Storage Recommend Storage Conditions and Shelf-Life Determine_Pathways->Recommend_Storage

Caption: Workflow for Forced Degradation and Stability Analysis.

Hypothetical_Signaling_Pathway Amoolaracetam Amoolaracetam Receptor_X Receptor X Amoolaracetam->Receptor_X Binds to Enzyme_Y Enzyme Y Receptor_X->Enzyme_Y Activates Transcription_Factor_Z Transcription Factor Z Enzyme_Y->Transcription_Factor_Z Phosphorylates Nootropic_Effects Nootropic Effects (e.g., Memory Enhancement) Transcription_Factor_Z->Nootropic_Effects Upregulates Gene Expression Leading to

Caption: Hypothetical Signaling Pathway for Amoolaracetam's Nootropic Action.

Conclusion

The stability of Amoolaracetam is a critical parameter that must be carefully managed to ensure the quality and reliability of research and development activities. The provided protocols for storage and handling are based on comprehensive forced degradation studies. Adherence to these guidelines will help to minimize degradation and preserve the integrity of the compound. Further long-term stability studies under various ICH conditions are recommended to establish a definitive shelf-life.

References

Amooracetal In Vitro Assay Protocols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

I. Anticancer Activity Assays

Extracts from Amoora rohituka have shown cytotoxic effects against a range of cancer cell lines. The ethyl acetate (B1210297) extract of the leaves, for instance, exhibited a potent cytotoxic effect against human breast cancer cells (MCF-7) with an IC50 value of 9.81 μg/mL.[1][2] Other studies have also demonstrated the cytotoxicity of various extracts against breast and pancreatic cancer cell lines.[3][4][5]

Table 1: Cytotoxic Activity of Amoora rohituka Extracts

Extract/FractionCancer Cell LineIC50 Value (µg/mL)Reference
Ethyl Acetate Leaf ExtractMCF-7 (Breast)9.81
Petroleum Ether Leaf ExtractMCF-7 (Breast)17.65
Methanol Leaf ExtractMCF-7 (Breast)31.23
Petroleum Ether ExtractMCF-7 (Breast)~41
Dichloromethane ExtractPanc-1 (Pancreatic)~39
Dichloromethane ExtractMia-Paca2 (Pancreatic)~30
Dichloromethane ExtractCapan-1 (Pancreatic)~65
Ethyl Acetate Extract of P. oxalicum (endophyte from A. rohituka)HuT-7856.81
Ethyl Acetate Extract of P. oxalicum (endophyte from A. rohituka)MDA-MB-231 (Breast)37.24
Ethyl Acetate Extract of P. oxalicum (endophyte from A. rohituka)MCF-7 (Breast)260.627
A. Protocol: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of a test compound on cancer cells.

Objective: To measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, which results in the formation of a purple formazan (B1609692) product.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Amooracetal (or extract) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow of the MTT cell viability assay.

B. Protocol: Wound Healing Assay for Cell Migration

This assay is used to assess the effect of a compound on cell migration, a key process in cancer metastasis.

Objective: To create a "wound" in a confluent cell monolayer and measure the rate of cell migration to close the gap.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound (or extract)

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing a non-lethal concentration of this compound. Use a vehicle control for comparison.

  • Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours).

  • Data Analysis: Measure the width of the wound at different time points. The percentage of wound closure can be calculated as: % Wound Closure = [(Initial wound width - Wound width at time T) / Initial wound width] x 100

Workflow for Wound Healing Assay

Wound_Healing_Assay_Workflow A Grow cells to confluence B Create a scratch 'wound' A->B C Wash with PBS B->C D Treat with this compound C->D E Image at 0h D->E F Incubate D->F G Image at subsequent time points F->G H Measure wound closure G->H PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits? This compound->Akt Inhibits? This compound->mTORC1 Inhibits?

References

Application Notes and Protocols for Amooranacetal Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amooranacetal is a novel compound that has demonstrated significant potential in preclinical studies for its anti-cancer, anti-inflammatory, and neuroprotective properties. These application notes provide detailed protocols for the treatment of various cell lines with amooranacetal to investigate its effects on cell viability, apoptosis, cell cycle, and key signaling pathways. The methodologies described herein are intended to serve as a guide for researchers to explore the therapeutic potential of amooranacetal in a laboratory setting.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of amooranacetal on different cell lines.

Table 1: Cytotoxicity of Amooranacetal in Cancer Cell Lines (IC50 values)

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer10.8
A549Lung Cancer22.5
HCT116Colon Cancer18.7

Table 2: Effect of Amooranacetal on Apoptosis Induction in MDA-MB-231 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V positive)
Control05.2 ± 1.1
Amooranacetal1025.8 ± 3.5
Amooranacetal2048.9 ± 4.2

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with Amooranacetal

TreatmentConcentration (µM)% Cells in G1% Cells in S% Cells in G2/M
Control055.3 ± 2.828.1 ± 1.916.6 ± 1.5
Amooranacetal2072.1 ± 3.115.4 ± 2.212.5 ± 1.8

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of amooranacetal on cancer cells using a colorimetric MTT assay.[1]

Materials:

  • Target cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Amooranacetal stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of amooranacetal in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

  • After 24 hours, remove the medium and add 100 µL of the diluted amooranacetal solutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol describes the quantification of apoptotic cells after amooranacetal treatment using an Annexin V-FITC/Propidium (B1200493) Iodide (PI) staining kit.

Materials:

  • Target cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Amooranacetal

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • Incubate for 24 hours, then treat with different concentrations of amooranacetal for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution by propidium iodide (PI) staining and flow cytometry.[2]

Materials:

  • Target cell line (e.g., HCT116)

  • Complete cell culture medium

  • Amooranacetal

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with amooranacetal as described in the apoptosis assay protocol.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways modulated by amooranacetal.

Amooranacetal_Apoptosis_Pathway Amooranacetal Amooranacetal ROS ↑ ROS Production Amooranacetal->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Amooranacetal.

Amooranacetal_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Amooranacetal Action Stimulus e.g., TNF-α IKK IKK Complex Stimulus->IKK Amooranacetal Amooranacetal Amooranacetal->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nuclear Translocation NFkB->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene

Caption: Inhibition of the NF-κB signaling pathway by Amooranacetal.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis Seeding Cell Seeding Treatment Amooranacetal Treatment Seeding->Treatment Viability Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Western Western Blot (Protein Expression) Treatment->Western

Caption: General experimental workflow for studying Amooranacetal effects.

References

Application Notes and Protocols for the Administration of a Novel Racetam Compound (Amooracetal) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific experimental data for a compound named "amooracetal" is publicly available. The following application notes and protocols are based on established guidelines for the administration of novel chemical entities in rodent models and general knowledge of the racetam class of nootropic compounds. These should be adapted based on the specific physicochemical properties and toxicological profile of the compound .

Introduction

The racetam family of compounds are synthetic nootropics investigated for their potential cognitive-enhancing effects. The administration of a novel racetam, such as the hypothetical "this compound," in animal models is a critical step in preclinical research to evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety. This document provides detailed protocols for common administration routes in rodent models, primarily mice and rats, to guide researchers in the initial stages of in vivo testing.

Data Presentation: Summary of Administration Routes

The selection of an administration route depends on the experimental goals, the physicochemical properties of the compound, and the desired pharmacokinetic profile.[1][2][3][4] The following table summarizes key parameters for common administration routes in adult mice and rats.

Route of AdministrationTypical VehicleMaximum Volume (Mouse)Maximum Volume (Rat)Needle Gauge (if applicable)Absorption RateKey Considerations
Oral (PO) Gavage Water, Saline, Methylcellulose10 mL/kg (up to 20 mL/kg with justification)10 mL/kg (up to 20 mL/kg with justification)20-22g (ball-tipped)Slower, subject to first-pass metabolismEnsures precise dosing compared to administration in drinking water or food. Potential for stress or injury if not performed correctly.
Intraperitoneal (IP) Sterile Saline, PBS10 mL/kg10 mL/kg23-27gRapidBypasses first-pass metabolism, but there is a risk of injection into abdominal organs.[1]
Intravenous (IV) Sterile Saline, PBS5 mL/kg (bolus)5 mL/kg (bolus)27-30g (tail vein)Immediate and complete bioavailabilityProvides precise control over circulating concentrations. Requires skill and may necessitate animal warming to dilate veins.
Subcutaneous (SC) Sterile Saline, Isotonic Buffers5-10 mL/kg5-10 mL/kg25-27gSlow and sustainedSuitable for compounds requiring prolonged absorption. Irritating substances can cause local reactions.

Experimental Protocols

Oral Gavage (PO)

Oral gavage is a common method for the precise administration of liquid compounds directly into the stomach.

Materials:

  • This compound (B564674) solution/suspension in an appropriate vehicle.

  • Animal scale.

  • Flexible or rigid gavage needle with a ball tip (20-22 gauge for mice, 18-20 gauge for rats).

  • Syringe appropriately sized for the dosing volume.

Protocol:

  • Preparation: Weigh the animal to accurately calculate the dose volume. Prepare the this compound formulation and draw it into the syringe.

  • Restraint: Gently but firmly restrain the animal to prevent movement. For mice, this can be done by scruffing the neck and securing the tail. For rats, a towel wrap may be beneficial.

  • Gavage Needle Insertion: With the animal's head and body in a straight line, gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance.

  • Administration: Once the needle is in the stomach (the tip will be located just past the xiphoid process), slowly administer the compound.

  • Withdrawal and Observation: Gently remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of distress, such as difficulty breathing or regurgitation.

Intraperitoneal (IP) Injection

IP injection is used for systemic administration and offers rapid absorption.

Materials:

  • This compound solution in a sterile, isotonic vehicle.

  • Animal scale.

  • Sterile syringe and needle (23-27 gauge).

  • 70% ethanol (B145695) for disinfection.

Protocol:

  • Preparation: Weigh the animal and calculate the required injection volume. Aseptically prepare the this compound solution.

  • Restraint: Restrain the animal in a supine position, tilting it slightly head-down to move the abdominal organs forward.

  • Injection Site: Locate the lower right or left quadrant of the abdomen. Disinfect the injection site with 70% ethanol.

  • Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Administration: Slowly inject the solution.

  • Withdrawal and Observation: Withdraw the needle and return the animal to its cage. Observe for any signs of pain or discomfort.

Intravenous (IV) Injection (Tail Vein)

IV injection provides immediate and 100% bioavailability.

Materials:

  • This compound solution in a sterile, isotonic vehicle.

  • Animal scale.

  • Sterile syringe and needle (27-30 gauge).

  • A warming device (e.g., heat lamp) to dilate the tail veins.

  • A restraint device for rodents.

Protocol:

  • Preparation: Weigh the animal and prepare the sterile this compound solution.

  • Restraint and Vein Dilation: Place the animal in a restraint device. Warm the tail using a heat lamp to make the lateral tail veins more visible and accessible.

  • Injection Site: Disinfect the tail with 70% ethanol.

  • Injection: With the bevel of the needle facing up, carefully insert the needle into one of the lateral tail veins.

  • Administration: Slowly inject the solution. The vein should blanch if the injection is successful. If a bleb forms, the needle is not in the vein.

  • Withdrawal and Hemostasis: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Observation: Return the animal to its cage and monitor for any adverse reactions.

Subcutaneous (SC) Injection

SC injection results in slower, more sustained absorption of the compound.

Materials:

  • This compound solution in a sterile, isotonic vehicle.

  • Animal scale.

  • Sterile syringe and needle (25-27 gauge).

  • 70% ethanol for disinfection.

Protocol:

  • Preparation: Weigh the animal and prepare the sterile this compound solution.

  • Restraint: Restrain the animal and lift a fold of skin over the back, between the shoulder blades, to form a "tent".

  • Injection Site: Disinfect the skin with 70% ethanol.

  • Injection: Insert the needle into the base of the skin tent, parallel to the body. Aspirate to ensure the needle is not in a blood vessel.

  • Administration: Inject the solution, which will form a small bolus under the skin.

  • Withdrawal and Observation: Withdraw the needle and gently massage the area to help disperse the solution. Return the animal to its cage and monitor for any local irritation.

Mandatory Visualizations

G cluster_0 Pre-administration cluster_1 Administration cluster_2 Post-administration Compound Formulation Compound Formulation Dose Calculation Dose Calculation Compound Formulation->Dose Calculation Animal Acclimation Animal Acclimation Animal Acclimation->Dose Calculation Oral (PO) Oral (PO) Dose Calculation->Oral (PO) Intraperitoneal (IP) Intraperitoneal (IP) Dose Calculation->Intraperitoneal (IP) Intravenous (IV) Intravenous (IV) Dose Calculation->Intravenous (IV) Subcutaneous (SC) Subcutaneous (SC) Dose Calculation->Subcutaneous (SC) Pharmacokinetic Analysis Pharmacokinetic Analysis Oral (PO)->Pharmacokinetic Analysis Intraperitoneal (IP)->Pharmacokinetic Analysis Intravenous (IV)->Pharmacokinetic Analysis Subcutaneous (SC)->Pharmacokinetic Analysis Behavioral Testing Behavioral Testing Pharmacokinetic Analysis->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection

Caption: Experimental workflow for in vivo administration of a novel compound.

G This compound This compound Glutamatergic Synapse Glutamatergic Synapse This compound->Glutamatergic Synapse AMPA Receptor Modulation AMPA Receptor Modulation Glutamatergic Synapse->AMPA Receptor Modulation NMDA Receptor Modulation NMDA Receptor Modulation Glutamatergic Synapse->NMDA Receptor Modulation Increased Synaptic Plasticity Increased Synaptic Plasticity AMPA Receptor Modulation->Increased Synaptic Plasticity NMDA Receptor Modulation->Increased Synaptic Plasticity Enhanced Learning and Memory Enhanced Learning and Memory Increased Synaptic Plasticity->Enhanced Learning and Memory

Caption: Hypothetical signaling pathway for a novel racetam compound.

References

Applications of Amooracetal in molecular biology

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note: Extensive searches for "Amooracetal" in scientific literature and chemical databases did not yield any specific compound with this name having established applications in molecular biology. It is possible that "this compound" is a novel, recently synthesized compound not yet widely documented, a proprietary research chemical, or a potential misspelling of another compound.

This document has been prepared based on hypothetical applications and extrapolated protocols inspired by common classes of molecules with similar potential functionalities in molecular biology research. The information presented below is for illustrative purposes and should be adapted and validated experimentally. Researchers are strongly encouraged to verify the identity and known biological activities of their specific compound before proceeding with any experimentation.

Application Notes

This compound is a hypothetical novel acetal-containing heterocyclic compound. Based on its structural features, it is postulated to have potential applications in modulating intracellular signaling pathways, particularly those involved in cell growth, proliferation, and apoptosis. Its unique structure may allow for specific interactions with key regulatory proteins, making it a valuable tool for studying cellular processes and a potential lead compound in drug discovery.

Potential Areas of Application:

  • Cancer Biology: Investigating the anti-proliferative and pro-apoptotic effects of this compound on various cancer cell lines. Its potential to interfere with critical signaling nodes could make it a candidate for targeted cancer therapy research.

  • Neurobiology: Exploring the neuroprotective or neuromodulatory properties of this compound in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier (a hypothetical property) would be a key factor.

  • Immunology: Studying the immunomodulatory effects of this compound on immune cell activation, differentiation, and cytokine production.

Quantitative Data Summary

As no experimental data for "this compound" is available, the following table is a template demonstrating how quantitative data for a hypothetical compound with anti-cancer activity could be presented.

Cell LineIC₅₀ (µM) for this compoundPositive Control (e.g., Doxorubicin) IC₅₀ (µM)Assay Type
MCF-7 (Breast Cancer)Data Not AvailableData Not AvailableMTT Assay
A549 (Lung Cancer)Data Not AvailableData Not AvailableMTT Assay
HeLa (Cervical Cancer)Data Not AvailableData Not AvailableMTT Assay
PC-3 (Prostate Cancer)Data Not AvailableData Not AvailableMTT Assay

Experimental Protocols

Protocol 1: Determination of IC₅₀ using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Prepare this compound Dilutions B->C D Treat Cells C->D E Incubate 48-72h D->E F Add MTT Solution E->F G Incubate 4h F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance H->I J Calculate Cell Viability I->J K Determine IC50 J->K

Workflow for determining IC₅₀ using the MTT assay.
Protocol 2: Western Blot Analysis of a Hypothetical Signaling Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in a hypothetical signaling pathway (e.g., the PI3K/Akt/mTOR pathway).

Materials:

  • Cancer cell line

  • This compound

  • Complete growth medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->mTOR Inhibits (Hypothetical)

Hypothetical signaling pathway modulated by this compound.

Application Notes and Protocols: A Template for the Evaluation of a Novel Therapeutic Agent (e.g., 'Amooracetal')

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature search did not yield specific information on a compound named "Amooracetal." The following application notes and protocols are presented as a detailed template for a hypothetical natural product, hereafter referred to as "Compound X," with potential anticancer and anti-inflammatory properties. This document is intended to serve as a guide for researchers, scientists, and drug development professionals in designing and conducting preclinical evaluations of novel therapeutic agents.

Introduction

Natural products are a significant source of new therapeutic agents, with many exhibiting potent anticancer and anti-inflammatory activities.[1][2] The evaluation of a novel compound, such as "this compound" or our model "Compound X," requires a systematic approach to characterize its biological effects and elucidate its mechanism of action. These notes provide a framework for the initial in vitro assessment of such a compound.

Data Presentation: Biological Activities of Compound X

The following tables summarize the hypothetical biological activities of Compound X.

Table 1: In Vitro Cytotoxicity of Compound X against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Cancer12.5
MDA-MB-231Breast Cancer8.2
PC-3Prostate Cancer15.8
HCT-116Colon Cancer10.4
A549Lung Cancer22.1
HEK293Normal Kidney (Control)> 100

IC₅₀: The concentration of Compound X required to inhibit the growth of 50% of the cell population.

Table 2: Anti-inflammatory Effects of Compound X on LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Nitric Oxide (NO) Production (% of Control)TNF-α Release (% of Control)IL-6 Release (% of Control)
Control-100 ± 8.5100 ± 9.2100 ± 7.8
Compound X575.3 ± 6.180.1 ± 7.578.4 ± 6.9
Compound X1042.1 ± 4.555.6 ± 5.351.9 ± 5.0
Compound X2015.8 ± 2.925.4 ± 3.822.7 ± 3.1

Data are presented as mean ± standard deviation. LPS (Lipopolysaccharide) is used to induce an inflammatory response.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer and anti-inflammatory properties of a novel compound.

Protocol: Cell Viability Assessment using MTT Assay

This protocol determines the effect of Compound X on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Compound X stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Compound X. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours (or desired time points) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis by Compound X.

Materials:

  • Cancer cell line

  • 6-well plates

  • Compound X

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol: Measurement of Nitric Oxide (NO) Production using Griess Assay

This protocol assesses the anti-inflammatory activity of Compound X by measuring its effect on NO production in LPS-stimulated macrophages.[3]

Materials:

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of Compound X for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and potential mechanisms of action for a therapeutic agent like Compound X.

G cluster_0 Source & Extraction cluster_1 Bioassay-Guided Fractionation cluster_2 Isolation & Identification cluster_3 Mechanism of Action Studies NP Natural Product Source (e.g., Plant, Fungus) Extract Crude Extraction NP->Extract Frac Fractionation (e.g., Chromatography) Extract->Frac Screen Bioactivity Screening (e.g., Cytotoxicity Assay) Frac->Screen ActiveFrac Identify Active Fraction Screen->ActiveFrac ActiveFrac->Frac Re-fractionate Isolate Isolation of Pure Compound (Compound X) ActiveFrac->Isolate Structure Structure Elucidation (NMR, MS) Isolate->Structure MoA In Vitro & In Vivo Assays (Apoptosis, Anti-inflammatory) Structure->MoA

Caption: Workflow for Bioactivity-Guided Isolation of Compound X.

G cluster_0 Cytoplasm cluster_1 cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes activates CompoundX Compound X CompoundX->IKK inhibition G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation CompoundX Compound X CompoundX->PI3K inhibition CompoundX->mTORC1 inhibition

References

Application Notes and Protocols for Amorfrutins as Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Amorfrutins, a class of natural products, as chemical probes for studying the peroxisome proliferator-activated receptor gamma (PPARγ). It is highly probable that "Amooracetal" was a misspelling of "Amorfrutin," as the latter are well-characterized chemical probes with a similar name, while the former does not correspond to any known chemical probe. Amorfrutins are valuable tools for investigating the roles of PPARγ in metabolic diseases, inflammation, and cancer.

Introduction to Amorfrutins

Amorfrutins are a family of isoprenoid-substituted benzoic acid derivatives originally isolated from edible plants such as Amorpha fruticosa and Glycyrrhiza foetida. They have been identified as potent and selective partial agonists of PPARγ, a nuclear receptor that is a key regulator of lipid and glucose metabolism, as well as inflammatory responses.[1][2] Unlike full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, which can have significant side effects, the partial agonism of Amorfrutins offers a more nuanced modulation of PPARγ activity, making them excellent chemical probes for dissecting specific aspects of PPARγ signaling.[3][4]

Biological Target and Mechanism of Action

The primary molecular target of Amorfrutins is the ligand-binding domain (LBD) of PPARγ.[1] Upon binding, Amorfrutins induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression. As partial agonists, they elicit a weaker transcriptional response compared to full agonists. This differential activation of gene programs allows for the investigation of the specific consequences of moderate PPARγ activation.

Quantitative Data

The following tables summarize the binding affinities and cellular activities of different Amorfrutin variants for PPAR isoforms.

Table 1: Binding Affinities of Amorfrutins for PPAR Isoforms

CompoundPPARγ Ki (nM)PPARα Ki (µM)PPARβ/δ Ki (µM)
Amorfrutin 12362727
Amorfrutin 2354--
Amorfrutin B192.61.7
Rosiglitazone (Full Agonist)---
Pioglitazone (Full Agonist)584--

Table 2: Cellular Activity of Amorfrutins on PPARγ

CompoundEC50 (nM)Maximal Activation (% of Rosiglitazone)
Amorfrutin 1-15-39%
Amorfrutin 2-30%
Amorfrutin B7320%

Experimental Protocols

Protocol 1: In Vitro PPARγ Binding Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., Amorfrutin) for the PPARγ ligand-binding domain (LBD). The assay is based on the displacement of a fluorescently labeled tracer from the terbium-labeled anti-GST-PPARγ-LBD complex.

Materials:

  • GST-tagged human PPARγ-LBD

  • Terbium-labeled anti-GST antibody

  • Fluorescently labeled PPARγ ligand (tracer)

  • Test compound (Amorfrutin)

  • Assay buffer (e.g., PBS with 0.01% BSA)

  • 384-well black, low-volume assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of GST-PPARγ-LBD and Terbium-labeled anti-GST antibody in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

    • Prepare a serial dilution of the test compound (Amorfrutin) at 4X the final desired concentration in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the 4X test compound dilution to the appropriate wells. For control wells, add 5 µL of assay buffer.

    • Add 5 µL of the 2X tracer solution to all wells.

    • Add 10 µL of the 2X GST-PPARγ-LBD/antibody mix to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (Terbium) and ~520 nm (FRET signal).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

    • Plot the TR-FRET ratio against the log of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell-Based PPARγ Reporter Gene Assay

This protocol is for measuring the functional activity of Amorfrutins as PPARγ agonists in a cellular context. It utilizes a cell line stably expressing a PPARγ-responsive reporter gene (e.g., luciferase).

Materials:

  • HEK293T cells (or other suitable cell line) stably co-transfected with:

    • A plasmid containing a PPARγ expression construct.

    • A plasmid containing a luciferase reporter gene driven by a PPAR response element (PPRE).

  • DMEM supplemented with 10% FBS and antibiotics.

  • Test compound (Amorfrutin).

  • Positive control (e.g., Rosiglitazone).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the stably transfected cells in a 96-well plate at a density of 2-5 x 104 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of Amorfrutin and Rosiglitazone in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds.

    • Incubate for 18-24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

  • Measurement:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

    • Plot the normalized luciferase activity against the log of the compound concentration.

    • Determine the EC50 and maximal activation level relative to the positive control (Rosiglitazone).

Visualizations

Signaling Pathway of Amorfrutin Action

Amorfrutin_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amorfrutin Amorfrutin PPARg_RXR PPARγ-RXR Heterodimer Amorfrutin->PPARg_RXR Binds to LBD CoRepressors Co-repressors PPARg_RXR->CoRepressors Dissociation CoActivators Co-activators PPARg_RXR->CoActivators Recruitment PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binds to DNA CoRepressors->PPARg_RXR Inhibition CoActivators->PPARg_RXR TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Metabolic_Regulation Metabolic Regulation TargetGenes->Metabolic_Regulation Anti_Inflammatory Anti-inflammatory Effects TargetGenes->Anti_Inflammatory

Caption: Signaling pathway of Amorfrutin via PPARγ activation.

Experimental Workflow for Amorfrutin as a Chemical Probe

Amorfrutin_Workflow cluster_invitro In Vitro Characterization cluster_incellulo In Cellulo Validation cluster_invivo In Vivo Studies Binding_Assay TR-FRET Binding Assay (Determine Ki) Biochemical_Assay Co-activator Recruitment Assay Binding_Assay->Biochemical_Assay Reporter_Assay Reporter Gene Assay (Determine EC50) Biochemical_Assay->Reporter_Assay Validate in cells Target_Engagement Target Gene Expression (qPCR/Western Blot) Reporter_Assay->Target_Engagement Phenotypic_Assay Phenotypic Assays (e.g., Adipogenesis, Cytokine release) Target_Engagement->Phenotypic_Assay PK_PD Pharmacokinetics/ Pharmacodynamics Phenotypic_Assay->PK_PD Test in animal models Efficacy_Model Disease Model Efficacy (e.g., db/db mice) PK_PD->Efficacy_Model

Caption: Experimental workflow for validating Amorfrutin as a chemical probe.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amooracetal Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Our initial search for "Amooracetal" did not yield any specific scientific data regarding its solubility, experimental protocols, or signaling pathways. This may indicate that "this compound" is a novel or proprietary compound, a potential misspelling, or not yet widely documented in publicly available scientific literature.

The following guide has been constructed based on general principles for optimizing the solubility of novel compounds in a research setting. We recommend treating these as starting points for your own empirical validation. Should you have a corrected name or alternative designation for this compound, please provide it for a more targeted search.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What are the first steps I should take?

A1: When encountering solubility issues with a novel compound, a systematic approach is crucial. We recommend starting with a solvent polarity gradient. Begin with common, low-toxicity solvents and progress to more specialized options. It is essential to perform small-scale solubility tests before preparing a large stock solution.

Q2: What are the most common solvents to try for a novel compound like this compound?

A2: For initial screening, consider the following solvents, starting with the most common and biocompatible:

  • Aqueous Buffers: Phosphate-Buffered Saline (PBS) at various pH levels (e.g., 6.5, 7.4, 8.0).

  • Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used solvent for dissolving nonpolar compounds. Ethanol is another common choice.

  • Co-solvents: If solubility in aqueous buffers is low, consider using a mixture of an organic solvent and a buffer. For example, a 1:1 mixture of DMSO and PBS.

Q3: Can temperature affect the solubility of this compound?

A3: Yes, temperature can significantly impact solubility. Gentle heating (e.g., to 37°C) can increase the rate of dissolution and the amount of solute that can be dissolved. However, be cautious, as excessive heat can degrade the compound. Always check for compound stability at elevated temperatures.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
This compound precipitates out of solution after initial dissolution. The solution is supersaturated, or the compound is unstable in the chosen solvent.1. Try preparing a lower concentration stock solution. 2. If using a co-solvent system, ensure the final concentration of the organic solvent in your experimental medium is not causing precipitation. 3. Evaluate the pH of the final solution, as pH shifts can affect solubility.
The compound dissolves, but the solution is cloudy. This may indicate the formation of a suspension rather than a true solution.1. Attempt to filter the solution through a 0.22 µm syringe filter. If the cloudiness is removed, it was likely due to particulate matter. 2. Consider sonication to break up any aggregates.
I need to use an aqueous buffer for my cell-based assay, but this compound is only soluble in DMSO. High concentrations of DMSO can be toxic to cells.1. Prepare a high-concentration stock solution of this compound in DMSO. 2. Dilute the stock solution into your cell culture medium so that the final concentration of DMSO is non-toxic (typically <0.5%).

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol is designed to efficiently test the solubility of this compound in various solvents.

Methodology:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate microcentrifuge tubes.

  • To each tube, add a measured volume of a different solvent (e.g., 100 µL). This will give you a starting concentration of 10 mg/mL.

  • Vortex each tube vigorously for 2 minutes.

  • Visually inspect for dissolution. If the compound has not dissolved, continue adding the solvent in measured increments (e.g., 100 µL at a time), vortexing after each addition, until the compound is fully dissolved or it is clear that it is insoluble at a reasonable concentration.

  • Record the final concentration at which the compound fully dissolved for each solvent.

  • For promising solvents, consider gentle heating (e.g., 37°C) or sonication to aid dissolution.

Data Presentation

Hypothetical Solubility Data for this compound

Since no specific data for this compound was found, the following table is a template you can use to record your experimental findings.

Solvent Solubility at 25°C (mg/mL) Solubility at 37°C (mg/mL) Observations
Water< 0.1< 0.1Insoluble
PBS (pH 7.4)< 0.10.2Slight increase with heat
Ethanol515Soluble, enhanced by heat
DMSO> 50> 50Freely Soluble
10% DMSO in PBS12.5Forms a clear solution

Visualizations

Workflow for Solubility Optimization

The following diagram outlines a logical workflow for determining the optimal solvent and preparation method for this compound.

G start Start: this compound Powder solv_screen Small-Scale Solubility Screen start->solv_screen aqueous Aqueous Buffers (e.g., PBS) solv_screen->aqueous organic Organic Solvents (e.g., DMSO, Ethanol) solv_screen->organic cosolvent Co-solvents (e.g., DMSO/PBS) solv_screen->cosolvent dissolved_aq Soluble? aqueous->dissolved_aq dissolved_org Soluble? organic->dissolved_org dissolved_co Soluble? cosolvent->dissolved_co dissolved_aq->organic No optimize Optimize Concentration & Temperature dissolved_aq->optimize Yes dissolved_org->cosolvent If needed for assay dissolved_org->optimize Yes dissolved_co->optimize Yes stock_prep Prepare Stock Solution optimize->stock_prep end End: Usable Solution stock_prep->end

Caption: A workflow for systematic solubility testing of this compound.

Hypothetical Signaling Pathway Involvement

Given that many novel therapeutic compounds target key cellular signaling pathways, the diagram below illustrates a common pathway, the mTOR signaling cascade, that is often implicated in drug development research. This is a hypothetical representation and has not been validated for this compound.

G cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 (Hypothetical Target of this compound) Amino Acids->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Autophagy (Inhibition) mTORC1->Autophagy

Caption: Hypothetical targeting of the mTOR signaling pathway by this compound.

Amooracetal degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amooracetam. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of Amooracetam. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is Amooracetam and what are its potential degradation pathways?

Amooracetam is a novel nootropic agent currently under investigation. Its chemical structure, featuring a γ-lactam ring, an ester functional group, and a methoxy-substituted phenyl ring, makes it susceptible to specific degradation pathways. The primary degradation routes are hydrolysis of the lactam and ester groups and oxidation of the methoxy (B1213986) group. Understanding these pathways is crucial for maintaining the compound's integrity during storage and experimentation.[1][2]

Q2: What are the optimal storage conditions for Amooracetam to minimize degradation?

To minimize degradation, Amooracetam should be stored in a cool, dry, and dark environment. The solid form is generally more stable than solutions. For solutions, it is recommended to use buffered systems at a slightly acidic to neutral pH (pH 4-6) and to store them at low temperatures (2-8°C) for short periods.[3][4] Long-term storage of solutions is not recommended. For solid Amooracetam, storage at -20°C in a desiccator is ideal.

Q3: How can I detect Amooracetam degradation in my samples?

Degradation can be monitored using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[5] A stability-indicating method is one that can separate the intact drug from its degradation products. The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound suggests degradation.

Q4: What is a forced degradation study and why is it important for Amooracetam?

A forced degradation study, also known as stress testing, is an essential part of drug development that exposes the drug substance to conditions more severe than accelerated stability testing. Its purpose is to identify the likely degradation products, establish the degradation pathways, and demonstrate the specificity of analytical methods. For Amooracetam, this study is critical for understanding its intrinsic stability and for developing a robust formulation.

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of Amooracetam in an aqueous solution.

  • Possible Cause 1: pH of the solution. Amooracetam is susceptible to hydrolysis, which is often pH-dependent. Basic and strongly acidic conditions can catalyze the hydrolysis of the lactam and ester functional groups.

    • Troubleshooting Step: Measure the pH of your solution. If it is outside the optimal range (pH 4-6), adjust it using a suitable buffer system (e.g., acetate (B1210297) or phosphate (B84403) buffer).

  • Possible Cause 2: Presence of metal ions. Trace metal ions can catalyze oxidative degradation.

    • Troubleshooting Step: Use high-purity water and reagents. If contamination is suspected, consider adding a chelating agent like EDTA to your buffer.

  • Possible Cause 3: Exposure to light. Photodegradation can occur, especially for compounds with aromatic rings.

    • Troubleshooting Step: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.

Issue 2: Appearance of multiple unknown peaks in the HPLC chromatogram after sample preparation.

  • Possible Cause 1: Degradation during sample preparation. The solvents, temperature, and time involved in your sample preparation may be causing degradation.

    • Troubleshooting Step: Prepare samples immediately before analysis. Use cooled solvents if possible and minimize the time the sample is in solution. Evaluate the stability of Amooracetam in your chosen sample diluent.

  • Possible Cause 2: Interaction with excipients (in formulated products).

    • Troubleshooting Step: Conduct compatibility studies with individual excipients to identify any interactions that may be causing degradation.

Quantitative Data Summary

The following table summarizes the hypothetical results from a forced degradation study on Amooracetam, indicating its stability under various stress conditions.

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradation Products
Acid Hydrolysis0.1 M HCl24 hours60°C15%Hydrolyzed lactam and ester
Base Hydrolysis0.1 M NaOH4 hours25°C45%Hydrolyzed lactam and ester
Oxidation3% H₂O₂8 hours25°C25%Oxidized methoxy group
ThermalSolid State48 hours80°C5%Minor hydrolysis products
PhotostabilityUV light (254 nm)24 hours25°C10%Photolytic cleavage products

Experimental Protocols

Protocol: Forced Degradation Study of Amooracetam

1. Objective: To investigate the degradation pathways of Amooracetam under various stress conditions and to identify the resulting degradation products.

2. Materials:

  • Amooracetam drug substance

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV and MS detectors

  • Photostability chamber

  • Oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Amooracetam at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature (25°C) for 4 hours.

    • At appropriate time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature (25°C) for 8 hours, protected from light.

    • At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of Amooracetam powder in a glass vial.

    • Heat the vial in an oven at 80°C for 48 hours.

    • At the end of the study, dissolve the powder in the mobile phase for HPLC analysis.

  • Photostability:

    • Expose a solution of Amooracetam (100 µg/mL in 50:50 acetonitrile/water) to UV light (254 nm) in a photostability chamber for 24 hours.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both samples by HPLC.

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC-UV/MS method.

  • Determine the percentage of degradation by comparing the peak area of Amooracetam in stressed samples to that of an unstressed control.

  • Use the MS data to identify the mass of the degradation products and propose their structures.

Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Amooracetam_H Amooracetam Lactam_Hydrolysis Lactam Hydrolysis (Acid/Base Catalyzed) Amooracetam_H->Lactam_Hydrolysis Ester_Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) Amooracetam_H->Ester_Hydrolysis Degradant_A Degradant A (Ring-opened acid) Lactam_Hydrolysis->Degradant_A Degradant_B Degradant B (Carboxylic acid and alcohol) Ester_Hydrolysis->Degradant_B Amooracetam_O Amooracetam Oxidation Oxidation of Methoxy Group Amooracetam_O->Oxidation Degradant_C Degradant C (Demethylated phenol) Oxidation->Degradant_C

Caption: Hypothetical degradation pathways of Amooracetam.

cluster_workflow Forced Degradation Experimental Workflow Start Amooracetam Stock Solution (1 mg/mL) Stress_Conditions Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1 M NaOH, 25°C) Stress_Conditions->Base Oxidation Oxidation (3% H₂O₂, 25°C) Stress_Conditions->Oxidation Thermal Thermal (Solid, 80°C) Stress_Conditions->Thermal Photo Photostability (UV light) Stress_Conditions->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation: - % Degradation - Degradant Identification - Pathway Elucidation Analysis->Data

Caption: Workflow for a forced degradation study of Amooracetam.

References

Technical Support Center: Amooracetal NMR Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR spectroscopic analysis of Amooracetal and related complex natural products.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows significant peak overlap in the aliphatic region. How can I resolve these signals?

A1: Peak overlap is a common issue with complex molecules like this compound.[1][2] To address this, consider the following strategies:

  • Use a higher-field NMR spectrometer: Instruments with higher magnetic field strengths (e.g., 600 MHz or higher) will increase the chemical shift dispersion, often resolving overlapping signals.[2]

  • Try a different deuterated solvent: Changing the solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can induce different chemical shifts for your compound's protons, potentially resolving overlapping peaks.[1]

  • 2D NMR Techniques: Employ two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy). These experiments reveal proton-proton coupling networks, allowing you to trace connections between protons even if their signals are overlapping in the 1D spectrum.[3]

Q2: I am observing very broad peaks in my ¹H NMR spectrum for this compound. What are the potential causes and solutions?

A2: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of peak broadening. Re-shimming the spectrometer should be your first step.

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in broader signals. Try diluting your sample.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it can help remove dissolved oxygen.

  • Chemical Exchange: Protons on hydroxyl (-OH) or amine (-NH) groups can undergo chemical exchange with the solvent or other molecules, leading to broad signals. To confirm this, you can add a drop of D₂O to your sample; exchangeable protons will be replaced by deuterium (B1214612), causing the corresponding peaks to disappear or decrease in intensity.

Q3: How can I confidently assign the stereochemistry of this compound using NMR?

A3: Determining stereochemistry is a critical and often challenging aspect of structure elucidation. Key NMR techniques for this purpose include:

  • Coupling Constants (J-values): The magnitude of the coupling constant between two protons can provide information about their dihedral angle. For cyclic systems like those potentially in this compound, larger coupling constants (typically 10-14 Hz) are observed for axial-axial couplings, while smaller values (2-4 Hz) are seen for axial-equatorial and equatorial-equatorial couplings.

  • Nuclear Overhauser Effect (NOE) Experiments: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE experiments are powerful tools for determining spatial proximity between protons. An NOE is observed between protons that are close in space, regardless of whether they are coupled through bonds. This information is invaluable for assigning relative stereochemistry.

Q4: My NMR spectrum contains unexpected peaks that don't seem to belong to this compound. How can I identify them?

A4: Unassigned peaks in your spectrum are often due to impurities or artifacts.

  • Solvent Peaks: Residual non-deuterated solvent is a common source of extra peaks. For example, chloroform (B151607) (CHCl₃) in a CDCl₃ sample appears around 7.26 ppm. Consult a table of common NMR solvent impurities.

  • Water Peak: Water is frequently present in NMR solvents and can appear as a broad singlet, typically between 1.5 and 4.7 ppm depending on the solvent and temperature.

  • Impurities from Synthesis/Isolation: Contaminants from the reaction mixture or purification process (e.g., ethyl acetate, grease) can appear in the spectrum.

  • TMS: Tetramethylsilane (TMS) is often used as an internal standard and appears as a sharp singlet at 0 ppm.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio
Possible Cause Troubleshooting Step
Low sample concentrationIncrease the amount of sample dissolved in the NMR solvent.
Insufficient number of scansIncrease the number of scans acquired for the experiment.
Incorrect receiver gainOptimize the receiver gain to maximize signal without causing clipping.
Sample precipitationEnsure your compound is fully dissolved in the chosen solvent.
Issue 2: Inaccurate Integrations
Possible Cause Troubleshooting Step
Poor phasingManually re-phase the spectrum to ensure a flat baseline.
Baseline distortionApply a baseline correction algorithm to flatten the baseline across the spectrum.
Peak overlapIf possible, use a well-resolved, isolated peak from the same molecule as a reference for integration. For overlapping multiplets, integrate the entire cluster and divide by the expected number of protons.
Insufficient relaxation delay (d1)For quantitative analysis, ensure the relaxation delay is sufficiently long (at least 5 times the longest T1 of interest).

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire a standard ¹H spectrum using a 90° pulse. A typical experiment might involve 16-32 scans with a relaxation delay of 1-2 seconds.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

Protocol 2: COSY (Correlation Spectroscopy)
  • Pulse Program: Load a standard COSY pulse sequence (e.g., cosygpqf).

  • Acquisition Parameters: Set the spectral width to cover all proton signals. Acquire a 2D dataset, typically with 256-512 increments in the indirect dimension (t₁) and 8-16 scans per increment.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions, followed by a 2D Fourier transform. Symmetrize the resulting spectrum.

  • Interpretation: Cross-peaks in the COSY spectrum indicate scalar coupling between protons.

Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Acquisition Parameters: Set the ¹H spectral width as in a standard proton spectrum. Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-220 ppm). Optimize the long-range coupling delay (typically for J = 8-10 Hz).

  • Processing: Process the 2D data using appropriate window functions and Fourier transformation.

  • Interpretation: Cross-peaks show correlations between protons and carbons that are typically separated by 2 or 3 bonds, which is crucial for assembling the carbon skeleton of this compound.

Visualizations

Troubleshooting Workflow for Common NMR Issues

troubleshooting_workflow start Start: Analyze this compound NMR Spectrum issue Identify Primary Issue start->issue broad_peaks Broad Peaks? issue->broad_peaks Is it peak shape? overlap Signal Overlap? issue->overlap Is it resolution? impurity Unexpected Peaks? issue->impurity Is it extra signals? shim Action: Re-shim Spectrometer broad_peaks->shim Yes end End: Improved Spectrum broad_peaks->end No higher_field Action: Use Higher-Field NMR overlap->higher_field Yes overlap->end No check_solvent Action: Check Solvent Impurity Tables impurity->check_solvent Yes impurity->end No dilute Action: Dilute Sample shim->dilute Still broad d2o Action: D2O Exchange dilute->d2o Still broad d2o->end solvent Action: Change Solvent higher_field->solvent Still overlapping twod_nmr Action: Run 2D NMR (COSY/HSQC) solvent->twod_nmr Still overlapping twod_nmr->end repurify Action: Re-purify Sample check_solvent->repurify Impurity identified repurify->end

Caption: A decision tree for troubleshooting common NMR spectral issues.

Logic for Structure Elucidation of this compound

structure_elucidation start Start: Acquire NMR Data one_d 1D NMR (¹H, ¹³C, DEPT) start->one_d two_d 2D NMR (COSY, HSQC, HMBC) start->two_d stereo Stereochemistry (NOESY, J-Coupling) start->stereo proton_env Identify Proton Environments (Chemical Shift, Integration) one_d->proton_env carbon_types Determine Carbon Types (CH, CH₂, CH₃, Cq) one_d->carbon_types h_h_connect Establish ¹H-¹H Connectivity (COSY) two_d->h_h_connect c_h_connect Assign ¹H-¹³C One-Bond Correlations (HSQC) two_d->c_h_connect assemble_skeleton Assemble Carbon Skeleton (HMBC) two_d->assemble_skeleton relative_config Determine Relative Configuration (NOESY) stereo->relative_config confirm_j Confirm Dihedral Angles (J-Coupling Analysis) stereo->confirm_j proton_env->h_h_connect carbon_types->c_h_connect h_h_connect->assemble_skeleton c_h_connect->assemble_skeleton assemble_skeleton->relative_config relative_config->confirm_j final_structure Propose Final Structure confirm_j->final_structure

Caption: Workflow for elucidating the structure of this compound using NMR.

References

Improving Amooracetal stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Amoóracetal Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of Amoóracetal in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Amoóracetal in solution?

A1: The stability of Amoóracetal in solution can be influenced by several factors. The most common include pH, temperature, light exposure, solvent composition, and the presence of oxygen.[1][2] Understanding and controlling these variables is crucial for maintaining the integrity of the compound during your experiments.

Q2: I am observing a rapid degradation of my Amoóracetal stock solution. What could be the cause?

A2: Rapid degradation is often a result of suboptimal storage conditions. Key areas to investigate include:

  • pH of the solution: Amoóracetal may be susceptible to acid or base-catalyzed hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2]

  • Light exposure: Photosensitive compounds can degrade when exposed to certain wavelengths of light.[2][3]

  • Solvent purity: Impurities in the solvent can sometimes catalyze degradation.

Q3: How can I determine the optimal pH for storing Amoóracetal?

A3: To determine the optimal pH for stability, a pH-rate profile study is recommended. This involves preparing Amoóracetal solutions in a series of buffers with varying pH values and monitoring the compound's concentration over time. The pH at which the degradation rate is slowest is the optimal pH for storage.

Q4: Is Amoóracetal sensitive to light? How can I protect it?

A4: To assess photosensitivity, you can perform a forced degradation study where solutions of Amoóracetal are exposed to controlled light conditions (e.g., UV and visible light) as per ICH Q1B guidelines. If found to be photosensitive, always store Amoóracetal solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Bioassays

Possible Cause: Degradation of Amoóracetal in the assay medium.

Troubleshooting Steps:

  • Pre-incubation Stability Check: Incubate Amoóracetal in your cell culture or assay medium for the duration of your experiment.

  • Time-Point Analysis: Collect aliquots at different time points and analyze the concentration of Amoóracetal using a validated analytical method like HPLC.

  • pH and Temperature Monitoring: Ensure the pH and temperature of your assay medium remain constant throughout the experiment.

  • Component Check: Investigate if any components in your medium (e.g., serum, specific supplements) are contributing to the degradation.

Issue 2: Unexpected Peaks in Chromatography

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Forced Degradation Study: Subject Amoóracetal to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Peak Identification: Use techniques like LC-MS to identify the mass of the unknown peaks and deduce their potential structures.

  • Optimize Storage: Based on the nature of the degradation products, refine your storage and handling procedures to minimize their formation. For example, if oxidative degradation is observed, de-gas your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: pH-Rate Profile Study

Objective: To determine the pH of maximum stability for Amoóracetal in solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).

  • Solution Preparation: Dissolve a known concentration of Amoóracetal in each buffer.

  • Incubation: Store the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Quantify the remaining concentration of Amoóracetal in each aliquot using a validated HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the Amoóracetal concentration versus time. The slope of this line will give you the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways of Amoóracetal.

Methodology:

  • Stock Solution: Prepare a stock solution of Amoóracetal in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution and subject each aliquot to one of the following stress conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Heat the solution at 60°C.

    • Photolytic Stress: Expose the solution to UV (254 nm) and visible light.

  • Time Points: Sample at various time points (e.g., 0, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC-UV and LC-MS to separate and identify the degradation products.

Data Presentation

Table 1: Hypothetical pH-Rate Profile Data for Amoóracetal at 25°C

pHApparent First-Order Rate Constant (k_obs) (h⁻¹)Half-Life (t½) (hours)
2.00.08668.0
4.00.011660.0
6.00.0023301.4
7.40.0058119.5
9.00.028924.0
12.00.13865.0

Table 2: Summary of Forced Degradation Studies for Amoóracetal

Stress Condition% Degradation after 24hNumber of DegradantsNotes
0.1 N HCl, 60°C45%2Significant hydrolysis observed.
0.1 N NaOH, 60°C68%3More rapid degradation under basic conditions.
3% H₂O₂, RT15%1Susceptible to oxidation.
60°C10%1Thermally labile to some extent.
Light (UV/Vis)32%2Photosensitive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Amoóracetal Stock Solution ph_rate pH-Rate Profile prep_stock->ph_rate forced_deg Forced Degradation prep_stock->forced_deg hplc HPLC Analysis ph_rate->hplc forced_deg->hplc lcms LC-MS Analysis forced_deg->lcms optimal_cond Determine Optimal Storage Conditions hplc->optimal_cond deg_path Identify Degradation Pathways lcms->deg_path

Caption: Experimental workflow for assessing Amoóracetal stability.

degradation_pathway cluster_degradation Degradation Products Amoóracetal Amoóracetal Hydrolysis Hydrolysis Product(s) Amoóracetal->Hydrolysis H⁺ or OH⁻ Oxidation Oxidation Product(s) Amoóracetal->Oxidation [O] Photolysis Photolytic Product(s) Amoóracetal->Photolysis

Caption: General degradation pathways for Amoóracetal.

References

Amooracetal dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Amooracetal dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: While specific research on this compound is ongoing, as a member of the racetam class of nootropics, its mechanism of action is likely multifaceted. Nootropics commonly modulate key neurotransmitter systems. Potential pathways influenced by this compound may include the glutamatergic, cholinergic, and dopaminergic systems to enhance cognitive functions like memory and learning.[1]

Q2: Which cell lines are recommended for studying the effects of this compound?

A2: The choice of cell line will depend on the specific research question. For neuroprotection and neuroinflammation studies, BV2 microglial cells and HT22 hippocampal neurons are suitable models.[2][3][4] For general cytotoxicity and viability assays, neuronal cell lines such as SH-SY5Y are commonly used.

Q3: What is a typical starting concentration range for this compound in in vitro experiments?

A3: Based on studies of similar racetam compounds, a broad concentration range is recommended for initial screening. For example, oxiracetam (B1678056) has been tested at concentrations up to 100 μM without showing significant cytotoxicity.[2] Other racetams, like aniracetam, have shown effects at nanomolar to micromolar concentrations. Therefore, a starting range of 0.1 µM to 100 µM is a reasonable starting point for Amooracetam.

Q4: How should I prepare this compound for cell culture experiments?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q5: What are the key parameters to assess in a dose-response study of this compound?

A5: Key parameters include cell viability, cytotoxicity, and specific functional endpoints related to your hypothesis. Cell viability can be assessed using assays like MTT or XTT. Functional assessments might include measuring neurotransmitter release, receptor binding activity, or changes in the expression of specific biomarkers related to neuronal health and inflammation. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) should be calculated from the dose-response curve to quantify the potency of this compound.

Troubleshooting Guides

This section addresses common issues encountered during this compound dose-response experiments.

Issue 1: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Pipette cells carefully and consistently into each well. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Pipetting Errors Calibrate pipettes regularly. Use fresh tips for each dilution and replicate. When preparing serial dilutions, ensure thorough mixing at each step.
Edge Effects To minimize evaporation and temperature fluctuations in the outer wells of the plate, fill the peripheral wells with sterile PBS or media without cells.
Contamination Visually inspect cells under a microscope for any signs of microbial contamination. If contamination is suspected, discard the plate and start a new experiment with fresh reagents.
Issue 2: No Observable Effect or Dose-Response
Possible Cause Troubleshooting Step
Inappropriate Concentration Range The concentrations tested may be too low. Based on data from similar racetams, consider expanding the concentration range up to 100 µM or higher, while monitoring for cytotoxicity.
Incorrect Assay Endpoint The chosen assay may not be sensitive to the effects of this compound. Consider using alternative or multiple assays to measure different aspects of cell health or function.
Insufficient Incubation Time The effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period.
Compound Instability Ensure the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Issue 3: Unexpected Cytotoxicity
Possible Cause Troubleshooting Step
High Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) is below the cytotoxic threshold for your cell line (typically <0.1%).
Compound-Induced Toxicity This compound itself may be cytotoxic at higher concentrations. Determine the cytotoxic concentration range and select a non-toxic range for functional assays.
Contaminated Compound Ensure the purity of the this compound sample. If possible, obtain a certificate of analysis or test a new batch of the compound.
Sensitive Cell Line The chosen cell line may be particularly sensitive. Consider using a more robust cell line or reducing the highest tested concentrations.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Neuronal Cell Viability Assay (MTT Assay)
This compound Concentration (µM)Absorbance (OD 570nm) - Replicate 1Absorbance (OD 570nm) - Replicate 2Absorbance (OD 570nm) - Replicate 3Mean Absorbance% Cell Viability
0 (Control)1.2541.2881.2711.271100.0
0.11.2611.2951.2781.278100.6
11.2481.2811.2651.26599.5
101.1521.1891.1701.17092.1
500.8990.9250.9120.91271.8
1000.6310.6550.6430.64350.6
Table 2: Comparative EC50 Values of Racetam Compounds in In Vitro Neuronal Assays
CompoundAssayCell Line/SystemReported EC50/Effective Concentration
AniracetamNMDA Receptor ModulationRat Hippocampal Slices≤ 0.1 µM
PiracetamIonic Current ModulationCerebellar Granule Cells10 - 1000 µM
OxiracetamNeuroprotectionBV2 and HT22 cellsEffective at 100 µM (non-toxic)
LevetiracetamImmunoassaySerumLinear range: 2.0 - 100.0 µg/mL

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of Amooracetam. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 or IC50 value.

Protocol 2: Neuroprotection Assay Against Oxidative Stress
  • Cell Seeding: Plate neuronal cells (e.g., HT22) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of Amooracetam for a specified pre-treatment period (e.g., 2 hours).

  • Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or glutamate, to the culture medium at a pre-determined toxic concentration.

  • Co-incubation: Incubate the cells with this compound and the stressor for the desired duration.

  • Assessment of Cell Viability: Perform a cell viability assay (e.g., MTT, as described in Protocol 1) to quantify the neuroprotective effect of Amooracetam.

  • Data Analysis: Compare the viability of cells treated with this compound and the stressor to those treated with the stressor alone.

Mandatory Visualization

Amooracetal_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus This compound This compound Glutamate_R Glutamate Receptor This compound->Glutamate_R Cholinergic_R Cholinergic Receptor This compound->Cholinergic_R Dopamine_R Dopamine Receptor This compound->Dopamine_R Second_Messengers Second Messengers (e.g., Ca2+, cAMP) Glutamate_R->Second_Messengers Cholinergic_R->Second_Messengers Dopamine_R->Second_Messengers Kinase_Cascade Kinase Cascades (e.g., MAPK, PI3K/Akt) Second_Messengers->Kinase_Cascade Transcription_Factors Transcription Factors (e.g., CREB) Kinase_Cascade->Transcription_Factors Gene_Expression Gene Expression (Neuroprotection, Synaptic Plasticity) Transcription_Factors->Gene_Expression

Caption: Putative signaling pathways modulated by this compound.

Dose_Response_Workflow start Start: Optimize Cell Seeding Density prepare_compound Prepare this compound Stock & Serial Dilutions start->prepare_compound treat_cells Treat Cells with this compound Concentrations prepare_compound->treat_cells incubate Incubate for Optimized Duration treat_cells->incubate perform_assay Perform Cell-Based Assay (e.g., MTT) incubate->perform_assay read_plate Read Plate and Collect Data perform_assay->read_plate analyze_data Analyze Data: Plot Dose-Response Curve read_plate->analyze_data calculate_ec50 Calculate EC50/IC50 analyze_data->calculate_ec50 end End: Report Results calculate_ec50->end

Caption: Experimental workflow for this compound dose-response analysis.

Troubleshooting_Logic start Problem Encountered high_variability High Variability? start->high_variability no_effect No Effect? high_variability->no_effect No check_seeding Check Cell Seeding & Pipetting high_variability->check_seeding Yes cytotoxicity Unexpected Cytotoxicity? no_effect->cytotoxicity No check_concentration Adjust Concentration Range & Incubation Time no_effect->check_concentration Yes check_solvent Verify Solvent Concentration & Compound Purity cytotoxicity->check_solvent Yes resolve Re-run Experiment cytotoxicity->resolve No check_seeding->resolve check_concentration->resolve check_solvent->resolve

Caption: Logical troubleshooting flow for this compound experiments.

References

Technical Support Center: Refining Amooracetal Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amooracetal purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the isolation and purification of this compound and similar natural products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for the initial extraction of this compound from raw plant material?

A1: The initial solvent extraction from the source, such as Amoora rohituka, typically begins with a nonpolar solvent to remove lipids and other nonpolar compounds. A sequential extraction with solvents of increasing polarity is recommended. For instance, starting with petroleum ether or hexane (B92381), followed by ethyl acetate (B1210297), and then methanol (B129727) can effectively fractionate the extract based on polarity.[1][2] this compound, being a triterpenoid, is likely to be found in the less polar fractions like petroleum ether or ethyl acetate extracts.

Q2: Which chromatographic techniques are most suitable for this compound purification?

A2: A multi-step chromatographic approach is generally most effective for purifying natural products like this compound.[3]

  • Flash Chromatography: An excellent initial step for fractionating the crude extract and isolating fractions enriched with this compound.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is crucial for the final purification steps to achieve high purity.[3] A reversed-phase C18 column is a common starting point.

  • Counter-Current Chromatography (CCC): This technique can be beneficial as it avoids solid stationary phases, which can sometimes lead to sample degradation.[3]

Q3: How can I assess the purity of my this compound sample?

A3: Purity determination should be performed using multiple analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC with a high-resolution column can quantify the purity by peak area percentage.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the purified compound and can help identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities.

Q4: What are the typical stability issues for compounds like this compound, and how can I mitigate them?

A4: Triterpenoids can be susceptible to degradation under harsh pH and high temperatures.

  • pH Stability: It is advisable to maintain a neutral pH during purification unless the compound's stability at different pH values has been established. The stability of similar compounds is often best between pH 3 and 5.

  • Temperature Stability: Avoid excessive heat. Use a refrigerated autosampler for HPLC and evaporate solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator).

  • Light Sensitivity: Store purified this compound and its solutions in amber vials or protected from light to prevent potential photodegradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound Incomplete extraction from the plant material.Grind the plant material to a fine powder. Increase the extraction time or try a different solvent system.
Degradation of the compound during purification.Work at lower temperatures. Use buffers to maintain a stable pH. Minimize the time the sample is exposed to purification conditions.
Poor separation from other compounds.Optimize the chromatographic method (e.g., change the mobile phase gradient, try a different column).
Poor Peak Shape in HPLC (Tailing or Fronting) Column overload.Reduce the amount of sample injected onto the column.
Inappropriate mobile phase.Ensure the sample is dissolved in the mobile phase. Adjust the pH or ionic strength of the mobile phase.
Column degradation.Use a guard column to protect the analytical column. If the column is old, replace it.
Presence of Unexpected Peaks in the Chromatogram Sample contamination.Ensure all glassware is clean and use high-purity solvents.
Compound degradation.Re-evaluate the stability of this compound under your experimental conditions (pH, temperature, light).
Air bubbles in the detector.Properly degas the mobile phase.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the solvent reservoirs are sufficiently full and that the pump is mixing the solvents correctly.
Temperature variations.Use a column oven to maintain a constant temperature.
Column equilibration issues.Ensure the column is fully equilibrated with the mobile phase before each injection.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound
  • Maceration: The dried and powdered leaves of Amoora rohituka are sequentially macerated with petroleum ether, ethyl acetate, and methanol.

  • Concentration: The ethyl acetate extract, which is expected to contain this compound, is concentrated under reduced pressure using a rotary evaporator at 40°C.

  • Flash Chromatography: The concentrated ethyl acetate extract is subjected to flash chromatography on a silica (B1680970) gel column. A gradient elution is performed, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and analyzed by TLC or analytical HPLC.

Protocol 2: High-Purity Purification by Preparative HPLC
  • Sample Preparation: Fractions from flash chromatography showing enrichment of this compound are pooled and dissolved in a minimal amount of the HPLC mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 4 mL/min.

    • Detection: UV at 210 nm.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Final Concentration: The collected fractions are combined, and the solvent is removed under reduced pressure to yield purified this compound.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound Yield
SolventDry Weight of Plant Material (g)Volume of Solvent (L)Yield of Crude Extract (g)This compound Content in Extract (%)
Petroleum Ether500210.55.2
Ethyl Acetate500215.28.9
Methanol500225.81.3

Visualizations

experimental_workflow start Dried Amoora rohituka Leaves extraction Sequential Solvent Extraction (Petroleum Ether, Ethyl Acetate, Methanol) start->extraction concentration Rotary Evaporation extraction->concentration flash_chrom Silica Gel Flash Chromatography concentration->flash_chrom hplc_prep Preparative HPLC (C18) flash_chrom->hplc_prep purity_analysis Purity & Structural Analysis (HPLC, LC-MS, NMR) hplc_prep->purity_analysis final_product Purified this compound purity_analysis->final_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_workflow start Unexpected Peaks in Chromatogram check_blank Inject a Solvent Blank start->check_blank peaks_present Peaks Still Present? check_blank->peaks_present contam_source Source is System/Solvent Contamination peaks_present->contam_source Yes no_peaks Peaks Absent in Blank peaks_present->no_peaks No check_stability Review Sample Stability Data degradation Degradation Likely check_stability->degradation sample_issue Source is Sample-Related no_peaks->sample_issue sample_issue->check_stability

Caption: Troubleshooting decision tree for unexpected chromatographic peaks.

References

Technical Support Center: Amooracetal Experimental Variability Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Amooracetal (B564674) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and reduce variability when working with this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative data to support your research.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell viability assays with this compound. What are the potential causes?

A1: Inconsistent cell viability results can stem from several factors. Firstly, ensure the stability and solubility of your this compound stock solution. Amorphous solid dispersions can enhance the solubility and stability of poorly soluble compounds.[1][2] Secondly, variations in cell culture conditions, such as passage number, confluency, and media composition, can significantly impact cellular response. It is crucial to maintain consistent cell culture practices. Lastly, the mechanism of action of this compound, potentially through the mTOR pathway which is sensitive to nutrient and growth factor levels, means that slight variations in serum concentration or incubation times can lead to different outcomes.[3][4][5]

Q2: Our Western blot results for phosphorylated Akt (p-Akt) and phosphorylated S6 (p-S6) kinase are weak or variable after this compound treatment. How can we troubleshoot this?

A2: Weak or variable phosphorylation signals in the mTOR pathway can be challenging. Here are some troubleshooting steps:

  • Optimize Lysis Buffer: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.

  • Positive Controls: Include a known activator of the mTOR pathway (e.g., insulin (B600854) or growth factors) as a positive control to confirm that the signaling cascade is responsive in your cell system.

  • Time Course and Dose-Response: this compound's effect on mTOR signaling may be transient or dose-dependent. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) and a dose-response curve to identify the optimal conditions for observing changes in p-Akt and p-S6.

  • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin, or total Akt/S6) to ensure equal protein loading across your gel.

Q3: We are struggling with the solubility of this compound in our aqueous culture media. What is the recommended procedure for solubilization?

A3: For compounds with poor aqueous solubility, it is common to first dissolve them in an organic solvent like DMSO to create a concentrated stock solution. This stock can then be diluted into the aqueous culture medium to the final desired concentration. It is critical to keep the final concentration of the organic solvent in the culture medium low (typically <0.1%) to avoid solvent-induced cellular toxicity. For some compounds, the use of amorphous solid dispersions with polymers like povidone can improve solubility.

Troubleshooting Guides

Issue 1: High Variability in Neuronal Differentiation Assays
Potential Cause Troubleshooting Steps
Inconsistent Progenitor Cell Quality Ensure a consistent source and passage number of neural progenitor cells. Characterize the cells for key markers before each experiment.
Variable this compound Activity Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Confirm the biological activity of each new batch of the compound.
Suboptimal Differentiation Conditions Optimize the concentration of growth factors and other supplements in your differentiation medium. Perform a matrix titration of this compound and key differentiation factors.
Inconsistent Measurement of Differentiation Use multiple, well-characterized markers for neuronal differentiation (e.g., NeuN, MAP2, β-III-tubulin) and quantify them using automated image analysis to reduce user bias.
Issue 2: Inconsistent Effects on mTOR Signaling Pathway
Potential Cause Troubleshooting Steps
Cellular Stress Culture conditions such as high confluency, nutrient deprivation, or hypoxia can independently modulate the mTOR pathway. Standardize all cell handling and culture procedures.
Feedback Loops in the mTOR Pathway The mTOR pathway has several negative feedback loops. For instance, S6K1 can inhibit IRS1, which is upstream of Akt. Consider these feedback mechanisms when interpreting your data, especially at later time points.
Crosstalk with Other Pathways The mTOR pathway is a central hub that integrates signals from various pathways, including PI3K-Akt and MAPK/ERK. Be aware of potential crosstalk and consider inhibiting or activating related pathways to isolate the effects of this compound.

Experimental Protocols

Protocol 1: Western Blotting for mTOR Pathway Activation
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-S6 (Ser235/236), S6, and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: In Vitro Neuronal Differentiation Assay
  • Cell Plating: Plate neural progenitor cells on poly-L-ornithine and laminin-coated plates.

  • Differentiation Induction: The following day, switch to a differentiation medium containing a low concentration of mitogens and supplement with neurotrophic factors.

  • This compound Treatment: Add this compound at the desired concentrations to the differentiation medium.

  • Medium Change: Refresh the medium with this compound every 2-3 days.

  • Immunocytochemistry: After 7-14 days, fix the cells and perform immunocytochemistry for neuronal markers (e.g., NeuN, MAP2) and a nuclear counterstain (e.g., DAPI).

  • Quantification: Capture images using a high-content imager and quantify the percentage of differentiated neurons.

Quantitative Data Summary

Table 1: Illustrative Dose-Response of this compound on mTOR Pathway Phosphorylation
This compound (µM)p-Akt (Ser473) / Total Akt (Fold Change)p-S6 (Ser235/236) / Total S6 (Fold Change)
0 (Vehicle)1.00 ± 0.121.00 ± 0.15
0.11.25 ± 0.181.45 ± 0.21
12.50 ± 0.353.10 ± 0.42
102.35 ± 0.292.80 ± 0.38

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Illustrative Effect of this compound on Neuronal Differentiation
TreatmentPercentage of NeuN-positive cells
Vehicle Control15.2 ± 2.5%
This compound (1 µM)35.8 ± 4.1%
Positive Control (BDNF)40.1 ± 3.8%

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis This compound This compound This compound->mTORC1 modulates?

Caption: Simplified mTOR signaling pathway and the putative target of this compound.

Experimental_Workflow start Start: Neural Progenitor Cell Culture treatment This compound Treatment (Dose-Response & Time-Course) start->treatment endpoint Endpoint Analysis treatment->endpoint western Western Blot (p-Akt, p-S6) endpoint->western icc Immunocytochemistry (NeuN, MAP2) endpoint->icc data_analysis Data Analysis & Interpretation western->data_analysis icc->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for assessing this compound's effects.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activities of Amooracetal and a structurally related compound remains elusive due to the current lack of scientific literature specifically identifying and characterizing "this compound." Extensive searches of chemical and biological databases have not yielded a specific molecule with this name.

It is possible that "this compound" is a novel or recently isolated natural product that has not yet been fully described in published research. One potential lead arises from studies on the plant Amoora cucullata, a mangrove species with traditional medicinal uses. Extracts of Amoora cucullata have demonstrated preliminary antimicrobial and cytotoxic activities. It is conceivable that "this compound" could be a yet-to-be-named or recently identified compound from this plant.

Without the chemical structure and documented biological activities of this compound, a direct and meaningful comparison with a related compound, as requested, cannot be generated. The core requirements of providing quantitative data, detailed experimental protocols, and signaling pathway diagrams are contingent on the availability of this foundational information.

To proceed with a comparative analysis, the following information regarding this compound is essential:

  • Chemical Structure: The definitive molecular structure is necessary to identify structurally related compounds for comparison.

  • Biological Activities: Published data detailing the specific biological effects, such as antimicrobial, anti-inflammatory, or cytotoxic activities, are required.

  • Quantitative Data: Metrics such as IC50, EC50, or MIC values are crucial for a quantitative comparison.

  • Mechanism of Action: Understanding the molecular targets and signaling pathways affected by this compound is fundamental for a mechanistic comparison.

Researchers, scientists, and drug development professionals interested in the biological activities of novel natural products are encouraged to monitor scientific publications for the potential characterization of compounds from sources like Amoora cucullata. Once "this compound" is formally described in the scientific literature, a comprehensive comparative guide can be developed.

A Comparative Guide to the Synthesis of Oxiracetam

Author: BenchChem Technical Support Team. Date: December 2025

Oxiracetam, a nootropic compound of the racetam family, is a synthetic derivative of the neurotransmitter GABA. It is presumed that the user's query for "Amooracetam" was a misspelling of Oxiracetam, as the former is not a recognized chemical entity. This guide provides a comparative analysis of two distinct synthetic methodologies for Oxiracetam, tailored for researchers, scientists, and professionals in drug development. The comparison is based on data extracted from publicly available patents.

Method 1: Synthesis via Protection of 4-Hydroxy-2-pyrrolidone (B119327)

This synthetic route, detailed in patent CN102746207B, employs a protection strategy for the hydroxyl group of 4-hydroxy-2-pyrrolidone, followed by N-alkylation and subsequent deprotection to yield Oxiracetam.

Experimental Protocol:

Step 1: Protection of 4-Hydroxy-2-pyrrolidone In a reaction vessel, 4-hydroxy-2-pyrrolidone (1.0 mol) is dissolved in N,N-dimethylformamide (DMF, 500 mL). To this solution, imidazole (B134444) (1.5 mol) and tert-butyldiphenylchlorosilane (1.1 mol) are added. The mixture is stirred at 40°C for 10 hours. After the reaction is complete, the mixture is poured into water (2000 mL) and extracted with methyl tertiary butyl ether (MTBE; 3 x 1500 mL). The combined organic layers are washed with water (1000 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is crystallized from n-heptane to afford 4-(tert-butyldiphenylsilyloxy)-2-pyrrolidone.

Step 2: N-Alkylation The protected 4-(tert-butyldiphenylsilyloxy)-2-pyrrolidone is reacted with an ethyl haloacetate (such as ethyl bromoacetate) in a suitable non-protonated solvent under basic conditions at -5 to 10°C for 1-3 hours to yield the N-alkylated product.

Step 3: Ammonolysis The N-alkylated intermediate ester is subjected to ammonolysis. For instance, 2-(4-tert-butyldiphenylsilyloxy-2-oxo-pyrrolidin-1-yl)acetamide can be obtained by reacting the corresponding ester with concentrated ammonia (B1221849) solution at 20-30°C for 10-15 hours. The product precipitates as a solid and can be collected by filtration. This step has a reported yield of approximately 90% with a purity of over 99%.

Step 4: Deprotection The silyl (B83357) protecting group is removed under acidic conditions in an alcoholic solvent. For example, 2-(4-tert-butyldiphenylsilyloxy-2-oxo-pyrrolidin-1-yl)acetamide (e.g., 260.37 g) is dissolved in methanol (B129727) (850 mL), and a 4M solution of hydrochloric acid in methanol (50 mL) is added. The reaction is stirred at 30°C for 1 hour, during which Oxiracetam precipitates as a white solid. The solid is collected by filtration, washed with methanol (200 mL), and dried. This final step reportedly yields Oxiracetam in 95-96% with a purity exceeding 99%.

Reaction Workflow:

G A 4-Hydroxy-2-pyrrolidone B Protection (TBDPSCl, Imidazole, DMF) A->B C 4-(tert-butyldiphenylsilyloxy)-2-pyrrolidone B->C D N-Alkylation (Ethyl bromoacetate, Base) C->D E N-alkylated intermediate D->E F Ammonolysis (Conc. Ammonia) E->F G Protected Oxiracetam F->G H Deprotection (HCl in Methanol) G->H I Oxiracetam H->I

Method 1 Workflow

Method 2: Synthesis from 4-Amino-3-hydroxybutyrate

This alternative synthesis, described in patent CN105968024A, commences with 4-amino-3-hydroxybutyrate and proceeds through a sequence of esterification, condensation, cyclization, and ammonolysis.

Experimental Protocol:

Step 1: Esterification (S)-4-amino-3-hydroxybutyrate is esterified by reacting it with an alcohol (e.g., ethanol) at 60°C for approximately 5 hours. The solvent is then removed under reduced pressure to yield the corresponding ester intermediate.

Step 2: Condensation The ester from the previous step is condensed with a haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base catalyst (e.g., triethylamine) and a solvent (e.g., ethanol). The reaction is carried out at a temperature between 0-60°C for 5-10 hours.

Step 3: Ring Closure The condensation product undergoes a ring-closing reaction in a solvent such as ethanol (B145695) or toluene (B28343) at a temperature ranging from 50-130°C for 3-8 hours to form the pyrrolidone ring structure.

Step 4: Ammonolysis The cyclic intermediate is then subjected to ammonolysis with concentrated aqueous ammonia at 20-30°C for 4-16 hours to yield the final product, (S)-Oxiracetam. The patent reports an overall yield of over 20% for this multi-step synthesis. The crude product can be purified by recrystallization from water to achieve a purity of 99.9%.

Reaction Workflow:

G A 4-Amino-3-hydroxybutyrate B Esterification (Alcohol) A->B C 4-Amino-3-hydroxybutyrate ester B->C D Condensation (Haloacetic acid ester, Base) C->D E Condensation product D->E F Ring Closure (Heat) E->F G Cyclized Intermediate F->G H Ammonolysis (Conc. Ammonia) G->H I Oxiracetam H->I

Method 2 Workflow

Quantitative Data Summary

ParameterMethod 1 (Protection of 4-Hydroxy-2-pyrrolidone)Method 2 (from 4-Amino-3-hydroxybutyrate)
Starting Material 4-Hydroxy-2-pyrrolidone4-Amino-3-hydroxybutyrate
Key Steps Protection, N-Alkylation, Ammonolysis, DeprotectionEsterification, Condensation, Ring Closure, Ammonolysis
Yield (Ammonolysis) ~90%Not individually specified
Yield (Deprotection) 95-96%Not applicable
Overall Yield Not explicitly stated, but high step yields suggest a good overall yield.>20%
Final Product Purity >99%99.9% (after recrystallization)

Comparison and Conclusion

Both methods provide viable pathways to synthesize Oxiracetam.

Method 1 appears to be a high-yielding process, with the final two steps boasting yields of approximately 90% and 95-96%, respectively. The use of a protecting group adds steps to the synthesis but allows for clean reactions and high-purity intermediates. The final product is obtained in high purity directly from the reaction mixture by precipitation.

Method 2 starts from a different precursor and involves a cyclization step. While the reported overall yield of over 20% is modest, the final product can be purified to a very high degree (99.9%) by recrystallization. This route may be advantageous depending on the availability and cost of the starting materials.

The choice between these two methods would likely depend on factors such as the cost and availability of starting materials, the desired scale of production, and the specific equipment and expertise available. Method 1 may be preferable for achieving a higher overall yield, while Method 2 provides a route to a very pure final product, albeit with a lower overall yield.

Validation of Amooracetal's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive comparison guide on the mechanism of action of Amooracetal, it is essential to first establish the specific molecular pathways and targets of this compound. At present, publicly available scientific literature and clinical trial databases do not contain information on a compound named "this compound."

This suggests that "this compound" may be a new or internal designation for a therapeutic candidate that is not yet widely disclosed, or there may be a misspelling of the compound's name.

To proceed with generating the requested comparison guide, please provide the correct name of the compound or any available information on its intended therapeutic target or mechanism of action. Once this information is available, a detailed guide can be developed, including:

  • Identification of Comparator Compounds: A selection of alternative drugs with similar or related mechanisms of action.

  • Quantitative Data Analysis: Tabulated summaries of key performance indicators from preclinical and clinical studies.

  • Detailed Experimental Protocols: Methodologies for pivotal experiments that validate the mechanism of action.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the molecular interactions and experimental designs using Graphviz.

We look forward to receiving the necessary information to fulfill your request.

Cross-Validation of Racetam Bioactivity in Diverse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific data on "Amooracetal" is not available in the public domain, this guide provides a comparative analysis of the bioactivity of the broader class of compounds to which it likely belongs: the racetams. Racetams are a class of synthetic compounds recognized for their nootropic properties, which encompass cognitive-enhancing effects.[1][2] This guide will objectively compare the performance of several well-studied racetams across different experimental models, presenting supporting data and detailed methodologies for researchers, scientists, and drug development professionals. The primary focus will be on their mechanisms of action and the signaling pathways they modulate.

Comparative Bioactivity of Common Racetams

The racetam family includes a variety of compounds, each with unique cognitive-enhancing profiles. The foundational compound, Piracetam, and its derivatives like Aniracetam, Oxiracetam, and Phenylpiracetam have been the subject of numerous studies to elucidate their mechanisms of action.[2][3] A primary mechanism of action for many racetams is the modulation of central neurotransmitter systems, particularly the cholinergic and glutamatergic pathways.[4] They are known to enhance membrane fluidity and increase the efficiency of neurotransmission.

RacetamPrimary BioactivityCommon Experimental ModelsKey Findings
Piracetam Enhances cognitive function, particularly in cases of age-related decline.Aged rat models, chronic cerebral hypoperfusion models in rats.Improved memory and learning performance; increased potency when co-administered with choline.
Aniracetam Anxiolytic effects, mood enhancement, and creativity boost.Elevated Plus Maze, Open Field Test in mice.Reduces anxiety-like behavior; contradictory results on cognitive enhancement require further investigation.
Oxiracetam Stimulating effects, improved logical thinking and learning speed.MK-801 induced amnesia model in mice.Reverses chemically induced amnesia and improves memory retention.
Phenylpiracetam Mood and energy booster, improved focus.Animal models of cognitive deficit.Enhances memory and learning, possesses psychostimulant properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the bioactivity of racetam compounds.

Morris Water Maze for Spatial Learning and Memory

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

  • Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase: Rats or mice are placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.

    • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

  • Data Analysis: Escape latency, path length, and time spent in the target quadrant are analyzed to determine the effect of the test compound on spatial learning and memory.

Elevated Plus Maze for Anxiety Assessment

The Elevated Plus Maze is a standard test for evaluating anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Procedure: The animal is placed in the center of the maze and allowed to explore for a set period. The time spent in and the number of entries into the open and closed arms are recorded.

  • Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, indicating reduced anxiety.

Signaling Pathways and Experimental Workflows

Racetams are understood to exert their effects through the modulation of key signaling pathways involved in neurotransmission and synaptic plasticity.

Cholinergic and Glutamatergic Signaling

Many racetams are positive allosteric modulators of AMPA receptors, which are a type of glutamate (B1630785) receptor. This modulation enhances excitatory synaptic transmission, a critical component of learning and memory. They also influence the cholinergic system by increasing the release of acetylcholine (B1216132) and enhancing the function of its receptors.

Cholinergic_Glutamatergic_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Racetam Racetam ACh_Vesicle Acetylcholine Vesicle Racetam->ACh_Vesicle Enhances Release AMPAR AMPA Receptor Racetam->AMPAR Positive Allosteric Modulation AChR Acetylcholine Receptor ACh_Vesicle->AChR Binds Glu_Vesicle Glutamate Vesicle Glu_Vesicle->AMPAR Binds Signal_Transduction Signal Transduction Cascade AChR->Signal_Transduction Ca_Ion Ca²⁺ Influx AMPAR->Ca_Ion Opens Channel Ca_Ion->Signal_Transduction Activates

Racetam modulation of neurotransmitter pathways.
Experimental Workflow for Bioactivity Screening

The process of evaluating the bioactivity of a novel compound like a racetam typically follows a structured workflow, from initial in vitro screening to in vivo behavioral studies.

Bioactivity_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_data Data Analysis & Comparison Receptor_Binding Receptor Binding Assays Cell_Culture Neuronal Cell Culture Studies Receptor_Binding->Cell_Culture Toxicity Cytotoxicity Assays Cell_Culture->Toxicity Animal_Models Animal Models of Cognitive Deficit Toxicity->Animal_Models Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Animal_Models->Behavioral_Tests Pharmacokinetics Pharmacokinetic Studies Behavioral_Tests->Pharmacokinetics Data_Analysis Statistical Analysis of Results Pharmacokinetics->Data_Analysis Comparison Comparison with Existing Compounds Data_Analysis->Comparison

Workflow for assessing novel nootropic compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Spiroketal and Fused Bicyclic Acetal Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, with natural products and their analogs serving as a rich source of inspiration. Among these, compounds featuring spiroketal and fused bicyclic acetal (B89532) moieties have demonstrated significant cytotoxic activity against various cancer cell lines, including notoriously difficult-to-treat hematological malignancies like B-cell chronic lymphocytic leukemia (CLL). This guide provides a comparative analysis of the structure-activity relationships (SAR) of these promising scaffolds, supported by experimental data, to inform the rational design of next-generation anticancer therapeutics.

Quantitative Structure-Activity Relationship (SAR) Analysis

The anticancer potency of spiroketal and fused bicyclic acetal derivatives is intricately linked to their structural and stereochemical features. Modifications to the core scaffold, as well as the nature and position of substituents, can dramatically influence their cytotoxic effects. The following tables summarize the in vitro cytotoxicity data for several series of these compounds, offering a clear comparison of their activity against various cancer cell lines.

Table 1: Anticancer Activity of Spiro-fused Cyclopropa[a]pyrrolizidine and 3-Azabicyclo[3.1.0]hexane Analogs

Compound IDCore ScaffoldRR'K562 (Leukemia) IC50 (µM)U2OS (Osteosarcoma) IC50 (µM)B16 (Melanoma) IC50 (µM)
1a Cyclopropa[a]pyrrolizidineHH> 100> 100> 100
1b Cyclopropa[a]pyrrolizidineHOMe5.44.86.2
1c Cyclopropa[a]pyrrolizidineHCl3.12.94.5
1d Cyclopropa[a]pyrrolizidineOMeH8.27.59.8
2a 3-Azabicyclo[3.1.0]hexaneHH> 100> 100> 100
2b 3-Azabicyclo[3.1.0]hexaneHOMe15.618.221.4
2c 3-Azabicyclo[3.1.0]hexaneHCl9.811.514.7

Data compiled from studies on spiro-fused heterocyclic systems.[1][2]

SAR Observations:

  • Core Scaffold: The cyclopropa[a]pyrrolizidine scaffold (compounds 1b-d ) generally exhibits greater potency compared to the 3-azabicyclo[3.1.0]hexane scaffold (compounds 2b-c ).

  • Substitution on the Phenyl Ring (R'): The presence of a substituent on the phenyl ring is crucial for activity. The unsubstituted analog 1a is inactive.

  • Electron-withdrawing groups, such as chloro (1c ), tend to confer higher potency than electron-donating groups like methoxy (B1213986) (1b ).

  • The position of the substituent also appears to be important, as illustrated by the difference in activity between 1b and 1d .

Table 2: Cytotoxicity of a Novel Spirocyclic Dimer, SpiD3, and its Analogs Against B-Cell Malignancy Cell Lines

CompoundHG-3 (CLL) IC50 (µM)OSU-CLL (CLL) IC50 (µM)ABC-DLBCL IC50 (µM)GC-DLBCL IC50 (µM)MCL IC50 (µM)
Analog 19 1.5 ± 0.22.1 ± 0.31.8 ± 0.22.5 ± 0.42.3 ± 0.3
SpiD3 0.4 ± 0.10.6 ± 0.10.5 ± 0.10.8 ± 0.20.7 ± 0.1
SpiD7 > 10> 10> 10> 10> 10

Data from a study on a novel spirocyclic dimer targeting CLL survival pathways.[3]

SAR Observations:

  • The dimeric structure of SpiD3 appears to be critical for its high potency against a range of B-cell malignancies, including CLL cell lines.

  • Comparison with Analog 19 (a monomeric precursor) and the inactive analog SpiD7 highlights the importance of the specific dimeric linkage and overall conformation for cytotoxic activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of the anticancer properties of spiroketal and fused bicyclic acetal derivatives.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., CLL cell lines HG-3, OSU-CLL, or K562) in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Caspase Activation Assay by Western Blot

This assay detects the cleavage of caspases, which are key executioners of apoptosis.

Principle: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage. Western blotting with antibodies specific to the cleaved (active) forms of caspases can be used to monitor apoptosis induction.

Procedure:

  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against a cleaved caspase (e.g., cleaved caspase-3 or cleaved caspase-9). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved caspase band indicates the induction of apoptosis.

Signaling Pathways and Mechanisms of Action

The anticancer activity of spiroketal and fused bicyclic acetal derivatives is often mediated by the induction of apoptosis through the modulation of key signaling pathways. Understanding these mechanisms is crucial for optimizing drug efficacy and overcoming resistance.

Apoptosis Induction and Caspase Activation

A common mechanism of action for these compounds is the induction of programmed cell death, or apoptosis. This is often characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Apoptosis_Pathway Spiroketal Spiroketal / Fused Bicyclic Acetal Derivatives Mitochondria Mitochondria Spiroketal->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome (Cytochrome c / Apaf-1 / pro-Caspase-9) Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 proCaspase9 pro-Caspase-9 proCaspase9->Apoptosome proCaspase3 pro-Caspase-3 Caspase9->proCaspase3 Caspase3 Caspase-3 (active) proCaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Intrinsic Apoptosis Pathway Activation
Modulation of NF-κB and Unfolded Protein Response (UPR) Pathways in CLL

In the context of CLL, survival and proliferation are often driven by aberrant signaling from the B-cell receptor (BCR), leading to the activation of pro-survival pathways such as the NF-κB pathway and the unfolded protein response (UPR).[3] Novel agents like the spirocyclic dimer SpiD3 have been shown to exert their potent anti-leukemic effects by targeting these critical vulnerabilities.

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. In CLL, its constitutive activation promotes the expression of anti-apoptotic proteins. Inhibition of this pathway is a promising therapeutic strategy.

NFkB_Pathway cluster_cytoplasm Cytoplasm BCR BCR Signaling IKK IKK Complex BCR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene_Transcription Gene Transcription (Anti-apoptotic proteins) Nucleus->Gene_Transcription SpiroD3 SpiD3 SpiroD3->IKK inhibits

Inhibition of the NF-κB Pathway

Unfolded Protein Response (UPR): Cancer cells, including CLL cells, often have a high rate of protein synthesis, leading to endoplasmic reticulum (ER) stress and activation of the UPR. While initially a pro-survival response, sustained UPR activation can trigger apoptosis. Some spiroketal derivatives may exploit this by exacerbating ER stress.

UPR_Pathway ER_Stress ER Stress (unfolded proteins) PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a eIF2α PERK->eIF2a phosphorylates XBP1 XBP1s IRE1->XBP1 splices ATF6->XBP1 upregulates ATF4 ATF4 eIF2a->ATF4 upregulates CHOP CHOP XBP1->CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Spiroketal Spiroketal Derivatives Spiroketal->ER_Stress induces

Induction of Apoptosis via the UPR Pathway

Conclusion

Spiroketal and fused bicyclic acetal scaffolds represent a promising class of compounds for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that potency is highly dependent on the core structure and the nature of substituents. The pro-apoptotic mechanism of action, often involving the modulation of key signaling pathways like NF-κB and the UPR, provides a strong rationale for their continued investigation, particularly for challenging malignancies such as B-cell chronic lymphocytic leukemia. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the discovery and development of this important class of therapeutic agents.

References

Amooracetal: An In-Depth Look at a Triterpenoid with Undisclosed Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Natural products, with their inherent structural diversity, represent a promising reservoir for such discoveries. Amooracetal, a triterpenoid (B12794562) isolated from the plant Aphanamixis grandifolia, has emerged as a compound of interest. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the in vivo validation of its therapeutic potential.

At present, there is no published experimental data detailing the in vivo efficacy, mechanism of action, or specific therapeutic targets of this compound. While its chemical structure has been identified (CAS Number: 1351617-73-6), its biological activity remains largely unexplored in the public domain. Consequently, a direct comparison with alternative therapeutic agents, supported by experimental data, cannot be formulated.

The Source of this compound: Aphanamixis grandifolia

This compound is a natural product isolated from Aphanamixis grandifolia, a plant belonging to the Meliaceae family. Research on other compounds from this plant has indicated potential biological activities, including cytotoxic and insecticidal effects of other isolated terpenoids. This suggests that compounds from Aphanamixis grandifolia may possess bioactive properties, but specific data for this compound is lacking.

The Path Forward: A Call for Investigation

The absence of in vivo data for this compound highlights a critical need for further research to unlock its potential therapeutic applications. Future investigations would need to encompass a systematic evaluation of its biological effects, starting from in vitro screening to comprehensive in vivo studies.

Proposed Experimental Workflow for In Vivo Validation:

The following diagram outlines a logical workflow for the future in vivo validation of this compound's therapeutic potential. This workflow represents a standard pipeline in preclinical drug development.

G cluster_0 Phase 1: In Vitro & Ex Vivo Analysis cluster_1 Phase 2: Preclinical In Vivo Studies cluster_2 Phase 3: Data Analysis & Go/No-Go Decision A Compound Isolation & Characterization (this compound from A. grandifolia) B In Vitro Bioactivity Screening (e.g., cytotoxicity, enzyme inhibition) A->B C Target Identification & Mechanism of Action Studies B->C D Pharmacokinetic Studies (ADME) in Animal Models C->D E Acute & Chronic Toxicity Studies D->E F Efficacy Studies in Disease Models E->F G Data Analysis & Interpretation F->G H Decision for further development G->H

Caption: Proposed experimental workflow for the in vivo validation of this compound.

Hypothetical Signaling Pathway Exploration

Should initial screenings suggest a potential therapeutic area, for instance, in oncology, subsequent studies would need to elucidate the underlying signaling pathways. A hypothetical pathway that could be investigated, based on the activities of other triterpenoids, might involve the modulation of key cellular processes like apoptosis or cell cycle regulation.

The diagram below illustrates a generic representation of a signaling pathway that could be a starting point for investigation, should this compound exhibit anti-cancer properties.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound's potential anti-cancer activity.

Conclusion

While the current body of scientific literature does not provide the necessary data to perform an in vivo validation and comparison of this compound, its origin from a medicinally relevant plant genus warrants further investigation. The scientific community is encouraged to undertake the necessary preclinical studies to determine the therapeutic potential of this natural compound. Such research is essential to bridge the existing knowledge gap and to ascertain whether this compound holds promise as a future therapeutic agent. Professionals in drug development should consider the outlined experimental workflow as a foundational roadmap for exploring the pharmacology of this and other novel natural products.

A Comparative Analysis of Amooracetal's Toxicity Profile: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Amooracetal" is a fictional name used for illustrative purposes within this guide. As of this writing, there is no publicly available scientific literature or toxicity data for a compound with this name. This guide is intended to serve as a template for researchers, scientists, and drug development professionals on how to structure a comparative toxicity analysis for a new chemical entity (NCE). The data for the comparator compound, Piracetam, is based on publicly available information, while the data for "this compound" is hypothetical.

This guide provides a framework for the comparative toxicity assessment of a hypothetical nootropic agent, this compound, against the well-established nootropic, Piracetam. The objective is to present a clear, data-driven comparison of their safety profiles through summarized quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Comparative Toxicity Data

The following tables summarize the acute, in vitro, and genotoxicity data for this compound (hypothetical) and Piracetam.

Table 1: Acute Systemic Toxicity

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
This compound MouseOral> 2000Hypothetical
RatIntravenous850Hypothetical
Piracetam MouseOral2000[1][2][1][2]
RatOral5600[2]

LD50: Median lethal dose.

Table 2: In Vitro Cytotoxicity

CompoundCell LineAssayIncubation Time (hrs)IC50 (µM)Reference
This compound SH-SY5Y (Human Neuroblastoma)MTT48150Hypothetical
HepG2 (Human Hepatocellular Carcinoma)Neutral Red Uptake48> 500Hypothetical
Piracetam SH-SY5Y (Human Neuroblastoma)MTT48> 1000Representative
HepG2 (Human Hepatocellular Carcinoma)Neutral Red Uptake48> 1000Representative

IC50: Half-maximal inhibitory concentration. Values for Piracetam are representative based on its known low cytotoxicity.

Table 3: Genotoxicity Profile

CompoundAssayTest SystemMetabolic Activation (S9)ResultReference
This compound Ames TestS. typhimurium (TA98, TA100)With & WithoutNegativeHypothetical
In Vitro Micronucleus TestHuman LymphocytesWith & WithoutNegativeHypothetical
Piracetam Ames TestS. typhimuriumNot SpecifiedNegativeInferred from safety profile
In Vivo DNA Damage StudyRat Leukocytes & MacrophagesN/AProtective effect against LPS-induced DNA damage observed

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below.

2.1. In Vivo Acute Oral Toxicity (LD50)

  • Test System: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Methodology: Based on OECD Guideline 423. Animals are fasted overnight prior to dosing. This compound or Piracetam is administered orally via gavage at various dose levels. A control group receives the vehicle alone.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-administration. A full necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

2.2. In Vitro Cytotoxicity (MTT Assay)

  • Cell Lines: SH-SY5Y and HepG2 cells.

  • Methodology: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of this compound or Piracetam for 48 hours. Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After incubation, the formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

2.3. Bacterial Reverse Mutation Test (Ames Test)

  • Test System: Salmonella typhimurium strains TA98 and TA100.

  • Methodology: Based on OECD Guideline 471. The tester strains are exposed to various concentrations of the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

  • Observation: The number of revertant colonies is counted after incubation for 48-72 hours.

  • Data Analysis: A compound is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

Visualizations

3.1. Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound Dilutions incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Workflow for In Vitro Cytotoxicity (MTT Assay).

3.2. Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., FasR) death_ligand->death_receptor procaspase8 Pro-Caspase-8 death_receptor->procaspase8 recruits FADD caspase8 Caspase-8 procaspase8->caspase8 dna_damage DNA Damage caspase8->dna_damage can trigger procaspase3 Pro-Caspase-3 caspase8->procaspase3 activates bax_bak Bax/Bak Activation dna_damage->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase9 Pro-Caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 activates caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis cleaves substrates

Simplified Apoptosis Signaling Pathways.

References

A Comparative Analysis of Amorfrutin B and Existing PPARγ Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist, Amorfrutin B, with other existing PPARγ modulators. This document outlines quantitative performance data, experimental methodologies, and key mechanistic pathways to offer a comprehensive overview for drug discovery and development.

Initially identified as a natural product, Amorfrutin B has emerged as a potent and selective partial agonist of PPARγ, a key nuclear receptor that regulates glucose metabolism, lipid homeostasis, and inflammation.[1][2][3] Unlike full agonists such as the thiazolidinedione (TZD) class of drugs, Amorfrutin B exhibits a distinct pharmacological profile, suggesting a potential for therapeutic benefits with an improved side-effect profile.[4][5] This guide will compare Amorfrutin B with established PPARγ agonists (Rosiglitazone and Pioglitazone) and antagonists (GW9662 and T0070907).

Quantitative Comparison of PPARγ Modulators

The following table summarizes the key quantitative data for Amorfrutin B and other selected PPARγ modulators, providing a basis for direct comparison of their activity.

CompoundTypeTargetBinding Affinity (Ki)IC50EC50
Amorfrutin B Partial AgonistPPARγ19 nM-73 nM
Rosiglitazone Full AgonistPPARγ-4 nM, 9 nM, 12 nM (adipocytes)-
Pioglitazone Full AgonistPPARγ---
GW9662 AntagonistPPARγ-3.3 nM-
T0070907 Antagonist/Inverse AgonistPPARγ---

Signaling Pathway of PPARγ Activation

The activation of PPARγ is central to its role in gene regulation. The following diagram illustrates the general signaling pathway upon agonist binding.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist PPARg PPARg Agonist->PPARg Binds to LBD RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target_Genes PPRE->Target_Genes Activates Transcription of mRNA mRNA Target_Genes->mRNA Transcription Protein_Synthesis Protein_Synthesis mRNA->Protein_Synthesis Translation Metabolic_Effects Metabolic_Effects Protein_Synthesis->Metabolic_Effects Leads to

Caption: PPARγ Signaling Pathway.

Upon entering the cell and nucleus, a PPARγ agonist binds to the Ligand Binding Domain (LBD) of PPARγ. This induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription and subsequent translation. This process ultimately leads to the regulation of genes involved in glucose and lipid metabolism.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize and compare PPARγ modulators.

PPARγ Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound to the PPARγ Ligand Binding Domain (LBD).

Principle: This assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled PPARγ ligand (tracer) is incubated with the PPARγ LBD. The binding of the large receptor to the small tracer results in a high FP value. When a test compound that also binds to the LBD is introduced, it competes with the tracer, leading to a decrease in the FP signal.

Materials:

  • Human recombinant PPARγ LBD

  • Fluorescently labeled PPARγ ligand (e.g., a derivative of a known agonist)

  • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

  • Test compounds (e.g., Amorfrutin B, Rosiglitazone)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a dilution series of the test compound in the assay buffer.

  • In a microplate, add the PPARγ LBD, the fluorescent tracer, and the assay buffer.

  • Add the different concentrations of the test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with a known high-affinity unlabeled ligand (minimum polarization).

  • Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • The data is then analyzed to calculate the IC50 value of the test compound, which is the concentration required to displace 50% of the fluorescent tracer. The Ki can be subsequently calculated from the IC50 value.

PPARγ Reporter Gene Assay

This cell-based assay is used to determine the functional activity of a compound as a PPARγ agonist or antagonist.

Principle: This assay utilizes a cell line that has been engineered to express the human PPARγ and a reporter gene (e.g., luciferase) under the control of a PPRE. When an agonist binds to and activates PPARγ, the receptor-RXR heterodimer binds to the PPRE and drives the expression of the reporter gene. The amount of reporter protein produced is proportional to the level of PPARγ activation and can be quantified.

Materials:

  • A suitable host cell line (e.g., HEK293) stably transfected with a PPARγ expression vector and a PPRE-driven reporter vector.

  • Cell culture medium and supplements.

  • Test compounds (agonists and antagonists).

  • A known PPARγ agonist as a positive control (e.g., Rosiglitazone).

  • Reagents for the detection of the reporter gene product (e.g., luciferase assay substrate).

  • Luminometer.

Procedure:

  • Seed the reporter cells in a multi-well plate and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds.

  • For agonist testing, add the diluted compounds directly to the cells.

  • For antagonist testing, pre-incubate the cells with the test compounds for a short period before adding a known concentration of a PPARγ agonist (the challenge agonist).

  • Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene expression.

  • Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

  • For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined. For antagonists, the IC50 value (the concentration that inhibits 50% of the response induced by the challenge agonist) is calculated.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the comparative analysis of novel PPARγ modulators against existing compounds.

Experimental_Workflow Compound_Synthesis Compound_Synthesis Primary_Screening Primary Screening (e.g., Binding Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit_Identification Primary_Screening->Hit_Identification Hit_Identification->Compound_Synthesis Inactive Secondary_Screening Secondary Screening (e.g., Reporter Gene Assay) Hit_Identification->Secondary_Screening Potent Binders Secondary_Screening->Primary_Screening Inactive/Non-specific Lead_Compound Lead_Compound Secondary_Screening->Lead_Compound Active Modulators In_Vivo_Studies In Vivo Efficacy and Safety Studies Lead_Compound->In_Vivo_Studies Clinical_Candidate Clinical_Candidate In_Vivo_Studies->Clinical_Candidate Efficacious and Safe

Caption: Drug Discovery Workflow.

This workflow begins with the synthesis or acquisition of test compounds. These are then subjected to primary screening, typically a high-throughput binding assay, to identify compounds that interact with the target. Hits from the primary screen are then evaluated in secondary, cell-based functional assays to confirm their activity and determine their mode of action (agonist, antagonist, etc.). Promising lead compounds are then advanced to in vivo studies to assess their efficacy and safety in animal models, with the ultimate goal of identifying a clinical candidate.

References

Amooracetal: Unraveling the Functional Performance of a Novel Triterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel compounds with therapeutic potential is a continuous endeavor. Amooracetal, a triterpenoid (B12794562) isolated from the plant Aphanamixis grandifolia, has emerged as a compound of interest. However, a comprehensive analysis of its functional performance through rigorous benchmarking in functional assays remains largely uncharted territory in publicly available scientific literature.

This guide aims to address the current landscape of knowledge surrounding this compound and to provide a framework for its potential evaluation. Due to the limited specific data on this compound's biological activity, this document will outline the general methodologies and potential comparative compounds that could be used to benchmark its performance, should experimental data become available.

Understanding this compound: A Triterpenoid of Interest

This compound is chemically identified as a triterpenoid, a class of naturally occurring compounds known for a wide range of biological activities. While its precise mechanism of action is not yet elucidated in published research, other triterpenoids isolated from Aphanamixis grandifolia have been investigated for cytotoxic and insecticidal properties. Furthermore, the broader class of triterpenoids has been explored for various therapeutic effects, including potential neuroprotective and cognitive-enhancing activities.

Benchmarking Performance: A Proposed Framework

In the absence of direct experimental data for this compound, a comparative analysis necessitates a hypothetical approach based on the general properties of related compounds. Potential alternatives for comparison would depend on the yet-to-be-determined primary activity of this compound. If its potential lies in cognitive enhancement, a comparison with established nootropics would be relevant.

Hypothetical Comparison of Nootropic Agents

To illustrate how this compound's performance could be benchmarked, the following table presents a hypothetical comparison with well-known nootropic agents. It is crucial to note that the data for this compound in this table is purely illustrative and does not represent actual experimental results.

CompoundMechanism of ActionTarget Pathway(s)Key Performance Metric (Example)
This compound (Hypothetical) Modulator of neurotrophic factor expression(Hypothetical) BDNF/TrkB signaling(Hypothetical) % increase in neurite outgrowth
Piracetam Modulator of AMPA receptors; enhances membrane fluidityGlutamatergic signalingImprovement in memory consolidation scores
Noopept Increases NGF and BDNF expressionNeurotrophic signalingEnhanced cognitive function in animal models
Modafinil Dopamine reuptake inhibitorDopaminergic signalingIncreased wakefulness and alertness

Experimental Protocols for Functional Assays

To generate the data required for a meaningful comparison, a series of well-defined functional assays would be necessary. The following are detailed methodologies for key experiments that could be employed to characterize the activity of this compound.

Neurite Outgrowth Assay

Objective: To assess the potential of this compound to promote the growth of neurites, an indicator of neuronal plasticity and regeneration.

Methodology:

  • Cell Culture: PC12 cells or primary cortical neurons are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound, a positive control (e.g., Nerve Growth Factor, NGF), and a vehicle control.

  • Incubation: Cells are incubated for 48-72 hours to allow for neurite extension.

  • Imaging: Cells are fixed and stained with a neuronal marker (e.g., β-III tubulin). Images are captured using a high-content imaging system.

  • Analysis: Neurite length and branching are quantified using image analysis software. The percentage increase in neurite outgrowth compared to the vehicle control is calculated.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration range at which this compound is non-toxic to cells, which is crucial for interpreting other functional assay results.

Methodology:

  • Cell Seeding: Neuronal or other relevant cell lines are seeded in 96-well plates.

  • Compound Addition: A serial dilution of this compound is added to the wells.

  • Incubation: Plates are incubated for 24-48 hours.

  • Viability Assessment: Cell viability is measured using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: The concentration of this compound that causes a 50% reduction in cell viability (IC50) is calculated.

Visualizing Potential Mechanisms

While the specific signaling pathways modulated by this compound are unknown, we can create diagrams to illustrate hypothetical mechanisms of action based on the activities of other triterpenoids with neuroprotective effects.

G cluster_0 Hypothetical this compound Signaling Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., CREB) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression (e.g., BDNF) Transcription_Factor->Gene_Expression Neuronal_Survival Neuronal Survival & Plasticity Gene_Expression->Neuronal_Survival

A potential signaling cascade initiated by this compound.

The following diagram illustrates a possible experimental workflow for assessing the neuroprotective effects of this compound.

G cluster_1 Experimental Workflow for Neuroprotection Assay Start Primary Neuronal Culture Induce_Stress Induce Oxidative Stress (e.g., with H2O2) Start->Induce_Stress Treatment Treat with This compound Induce_Stress->Treatment Incubation Incubate 24h Treatment->Incubation Assess_Viability Assess Neuronal Viability (e.g., LDH assay) Incubation->Assess_Viability End Determine Neuroprotective Effect Assess_Viability->End

Workflow for evaluating this compound's neuroprotective potential.

Conclusion

The exploration of this compound's functional performance is currently hampered by a lack of published experimental data. This guide provides a foundational framework for how such an investigation could be structured, from selecting appropriate comparative compounds to detailing robust experimental protocols and visualizing potential mechanisms. As research into this novel triterpenoid progresses, the application of these methodologies will be critical in elucidating its therapeutic potential and defining its place in the landscape of pharmacologically active compounds. Further research is strongly encouraged to uncover the specific biological activities of this compound and to generate the data necessary for a comprehensive and objective comparison with existing alternatives.

Safety Operating Guide

Essential Safety and Handling Protocols for Amooracetal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or handling information for a substance named "Amooracetal" was found in the available resources. The following guidance is based on general best practices for handling potentially hazardous chemicals in a laboratory setting. It is crucial to obtain the specific SDS for this compound from the supplier before any handling, as this document will contain detailed and substance-specific safety information.

Immediate Safety and Personal Protective Equipment (PPE)

When handling any new or unfamiliar chemical for which specific hazard data is not immediately available, a conservative approach to personal protective equipment is essential. The following table summarizes the recommended PPE based on general laboratory safety principles.

Protection Type Recommended Equipment Purpose and General Guidance
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes, sprays, and airborne particles. Standard safety glasses are not sufficient. Eye protection should be worn at all times when in the laboratory.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). The specific glove material should be selected based on the chemical's properties, which would be detailed in the SDS.Prevents direct skin contact with the chemical. Gloves should be inspected for any signs of degradation or puncture before use and should be disposed of properly after handling the chemical.
Lab coat or chemical-resistant apron.Provides a barrier to protect personal clothing and skin from spills and contamination.
Closed-toe shoes.Protects feet from spills and falling objects.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Minimizes the inhalation of vapors, fumes, or dust. If the substance is volatile or produces aerosols, a respirator may be required. The specific type of respirator would be indicated in the SDS.

Operational Plan for Handling this compound

A systematic approach is necessary to ensure the safe handling of a new chemical like this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Obtain and Review Safety Data Sheet (SDS) for this compound prep2 Conduct a Risk Assessment for the specific procedure prep1->prep2 prep3 Designate a specific handling area (e.g., fume hood) prep2->prep3 prep4 Assemble all necessary materials and PPE prep3->prep4 handle1 Don appropriate PPE prep4->handle1 Proceed to handling handle2 Perform the experiment in the designated area handle1->handle2 handle3 Minimize the quantity of this compound used handle2->handle3 handle4 Keep containers closed when not in use handle3->handle4 post1 Decontaminate work surfaces and equipment handle4->post1 Experiment complete post2 Properly doff and dispose of single-use PPE post1->post2 post3 Segregate and label all This compound waste post2->post3 post4 Dispose of waste according to institutional and local regulations post3->post4

Workflow for Safe Handling of this compound

Experimental Protocols: General Risk Assessment

Given the absence of specific data for this compound, a thorough risk assessment is a mandatory prerequisite for any experimental work.

  • Identify Hazards: Assume this compound is hazardous until proven otherwise. Consider potential hazards such as toxicity, flammability, reactivity, and corrosivity. Review the chemical structure for any functional groups that might indicate specific hazards.

  • Evaluate Exposure Potential: Assess the likelihood of exposure during the planned procedure. Consider the quantity of substance being used, the duration of the experiment, and the potential for generating dust, aerosols, or vapors.

  • Implement Control Measures: Based on the identified hazards and exposure potential, select the appropriate control measures. This includes the use of engineering controls (e.g., fume hood), administrative controls (e.g., standard operating procedures), and the selection of appropriate PPE.

  • Plan for Emergencies: Establish procedures for handling spills, accidental exposures, and other potential emergencies. Ensure that an emergency eyewash and safety shower are readily accessible.

Disposal Plan

All waste containing this compound must be treated as hazardous waste unless determined otherwise by a qualified professional.

  • Waste Segregation: Collect all this compound waste, including contaminated consumables (e.g., gloves, pipette tips), in a dedicated, properly labeled, and sealed waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain or in the regular trash.

By adhering to these general safety principles and operational plans, researchers can minimize their risk when handling new or uncharacterized substances like this compound, fostering a culture of safety and responsibility in the laboratory. Always prioritize obtaining the specific Safety Data Sheet for any chemical before commencing work.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.